molecular formula C19H20O7 B568746 Curlignan CAS No. 220736-54-9

Curlignan

Cat. No.: B568746
CAS No.: 220736-54-9
M. Wt: 360.362
InChI Key: XCLWSIWZKAURMG-SUMWQHHRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Curlignan is a naturally occurring lignan compound that has demonstrated significant potential in biomedical research, particularly for its potent anti-neuroinflammatory properties. Research has identified Curlignan and its glycosylated derivative, curlignan-4-O-β-D-glucopyranoside, from plant extracts such as Aglaia odorata Lour. Scientific investigations highlight its robust efficacy in inhibiting nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated BV-2 microglia cells, a standard model for studying neuroinflammation. The measured IC50 value for this inhibitory activity is notably strong, significantly outperforming the common control agent minocycline . This mechanism is of great interest for researching neurodegenerative diseases, where microglial activation and neuroinflammation are key pathological contributors. The broader class of lignans to which Curlignan belongs has been extensively studied for diverse pharmacological roles, including antioxidant, anti-apoptotic, and nerve-protective effects, which are relevant in the context of conditions like Alzheimer's disease . Curlignan represents a valuable and promising natural product-derived chemical for researchers exploring new therapeutic pathways in neuroscience, inflammation biology, and pharmacology. This product is intended for Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

methyl (2S,3R)-2-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-7-methoxy-2,3-dihydro-1-benzofuran-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20O7/c1-23-15-7-10(4-5-14(15)21)17-13(9-20)12-6-11(19(22)25-3)8-16(24-2)18(12)26-17/h4-8,13,17,20-21H,9H2,1-3H3/t13-,17+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCLWSIWZKAURMG-SUMWQHHRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC2=C1OC(C2CO)C3=CC(=C(C=C3)O)OC)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC2=C1O[C@@H]([C@H]2CO)C3=CC(=C(C=C3)O)OC)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Introduction: Situating Curlignans in the Lignan Landscape

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Curlignan-Type Benzofuranoids: Structure, Synthesis, and Biological Activity

This guide provides a comprehensive technical overview of the curlignan-type benzofuranoid structure, a class of nor-lignans primarily isolated from the genus Curculigo. Given the variable use of the term "curlignan" in literature, this document will focus on a well-characterized and representative member of this family, Capitugenin B , recently isolated from Curculigo capitulata. This molecule exemplifies the core structural features and promising biological activities that define this class of natural products, making it a subject of significant interest for researchers in natural product chemistry, pharmacology, and drug development.

Lignans are a vast class of phenolic natural products formed by the oxidative dimerization of two phenylpropanoid (C6-C3) units. Their structural diversity is extensive, with classifications based on the linkage between the monomers and the resulting carbon skeleton, including furan, furofuran, and dibenzylbutane types. A distinct subclass, the nor-lignans , are characterized by a skeleton that has lost one carbon from the typical C6-C3-C3 arrangement, often resulting in a C6-C2-C6 or C6-C1-C6 framework.

The term "curlignan" is associated with nor-lignans isolated from the rhizomes of Curculigo species, particularly C. capitulata and C. breviscapa.[1][2] These compounds frequently feature a 2-arylbenzofuran scaffold, which forms the basis of their chemical and biological identity. This guide uses Capitugenin B as a model to explore the technical details of this important structural class.[3]

Part 1: Structural Elucidation and Physicochemical Properties of Capitugenin B

The definitive structure of a natural product is established through a combination of spectroscopic techniques. For Capitugenin B, high-resolution mass spectrometry (HRESIMS) and a suite of one- and two-dimensional Nuclear Magnetic Resonance (NMR) experiments are paramount.

Core Structure: Capitugenin B (Molecular Formula: C18H18O7) possesses a 2,3-dihydrobenzofuran ring system. One aromatic ring is integral to the benzofuran core, while a second, a 1,3,4-trisubstituted aromatic ring, is attached at the C-2 position. The structure is further characterized by a unique C5 side chain culminating in a carboxylic acid moiety.

Table 1: Spectroscopic Data for Capitugenin B (in CD3OD)

Position¹H NMR (δ, ppm, J in Hz)¹³C NMR (δ, ppm)Key HMBC Correlations (¹H → ¹³C)
14.89 (d, 8.4)83.2C-2', C-6', C-2
23.61 (m)49.5C-1, C-3, C-7, C-1', C-2', C-6'
32.12 (m), 1.95 (m)29.8C-2, C-4, C-5
42.45 (t, 7.5)36.1C-3, C-5
5-177.3-
6-118.2-
76.75 (d, 8.4)110.1C-5, C-8, C-9
86.81 (d, 8.4)129.5C-6, C-7, C-10
9-146.1-
10-145.8-
1'-133.4-
2'6.95 (d, 1.8)103.5C-1, C-3', C-4', C-6'
3'-148.9-
4'-146.2-
5'6.71 (dd, 8.1, 1.8)107.1C-1', C-3', C-4', C-6'
6'6.78 (d, 8.1)116.4C-1, C-2', C-4', C-5'
7-OCH33.84 (s)56.5C-7
3'-OCH33.86 (s)56.6C-3'
(Data adapted from Wang et al., 2024.[3])

The causality behind this data interpretation is crucial. ¹H-¹H COSY correlations establish the spin system from H-1 through H-4, defining the side chain attached to the benzofuran core. The key structural insight comes from Heteronuclear Multiple Bond Correlation (HMBC) experiments. For instance, the correlation from the methoxy protons (δ 3.84) to the carbon at δ 110.1 (C-7) unambiguously places this group on the benzofuran ring, while the HMBC cross-peaks from the aromatic protons of the pendant ring (H-2', H-5', H-6') to the chiral center at C-1 confirm the 2-aryl substitution pattern.

Part 2: Isolation and Purification Workflow

The isolation of curlignan-type compounds is a multi-step process requiring careful selection of solvents and chromatographic techniques to separate structurally similar molecules. The protocol described below is a representative, self-validating system where the purity of the final compound is confirmed at each critical stage.

Step-by-Step Experimental Protocol
  • Plant Material Collection and Preparation:

    • Collect fresh rhizomes of Curculigo capitulata.

    • Wash the rhizomes thoroughly to remove soil and debris.

    • Air-dry the material in the shade for 2-3 weeks until brittle, then pulverize into a coarse powder (20-40 mesh). This increases the surface area for efficient solvent extraction.

  • Solvent Extraction:

    • Macerate the dried powder (e.g., 5 kg) with 95% ethanol (3 x 25 L) at room temperature for 72 hours per extraction. Ethanol is chosen for its ability to extract a broad range of semi-polar compounds like lignans.

    • Combine the ethanolic extracts and concentrate them under reduced pressure using a rotary evaporator at <50°C to yield a crude extract. Low temperature prevents the degradation of thermolabile compounds.

  • Solvent Partitioning (Liquid-Liquid Extraction):

    • Suspend the crude extract in water (e.g., 2 L) and perform sequential partitioning with solvents of increasing polarity: petroleum ether, ethyl acetate, and n-butanol.

    • This step fractionates the complex extract based on polarity. Nor-lignans typically concentrate in the ethyl acetate fraction.

    • Concentrate the ethyl acetate fraction in vacuo to yield the primary enriched fraction.

  • Column Chromatography (CC):

    • Subject the ethyl acetate fraction to silica gel column chromatography. The choice of stationary phase (silica gel) is effective for separating compounds with varying numbers of hydroxyl and methoxy groups.

    • Elute the column with a gradient solvent system, typically starting with a non-polar solvent and gradually increasing polarity (e.g., petroleum ether/ethyl acetate from 100:0 to 0:100).

    • Collect fractions (e.g., 500 mL each) and monitor them by Thin Layer Chromatography (TLC) using a suitable solvent system and visualizing under UV light (254 nm) and with an anisaldehyde-sulfuric acid spray reagent.

  • Purification by Preparative HPLC:

    • Pool fractions containing the target compound (as identified by TLC) and subject them to further purification using semi-preparative High-Performance Liquid Chromatography (HPLC) on a C18 reversed-phase column.

    • Elute with an isocratic or gradient system of methanol and water. The C18 phase separates compounds based on hydrophobicity, providing high resolution.

    • Monitor the elution with a UV detector and collect the peak corresponding to Capitugenin B.

    • The final purity should be assessed by analytical HPLC (>98%).

Isolation Workflow Diagram

Isolation_Workflow plant Dried Rhizome Powder (Curculigo capitulata) extraction Maceration with 95% EtOH plant->extraction partition Solvent Partitioning (Pet. Ether, EtOAc, n-BuOH) extraction->partition silica Silica Gel Column Chromatography (Pet. Ether-EtOAc Gradient) partition->silica EtOAc Fraction hplc Semi-Preparative HPLC (C18 Column, MeOH/H2O) silica->hplc Enriched Fractions product Pure Capitugenin B (>98%) hplc->product

Figure 1: General workflow for the isolation of Capitugenin B.

Part 3: Proposed Synthetic Strategy

While the total synthesis of Capitugenin B has not yet been reported, a plausible synthetic route can be designed based on established methods for constructing the 2-arylbenzofuran core.[4][5] The following retro-synthetic analysis illustrates a logical approach.

Retrosynthetic Analysis

The primary disconnection is at the C2-aryl bond of the benzofuran, which can be formed via a Perkin-type condensation and cyclization. The side chain can be installed prior to the core formation.

Retrosynthesis target Capitugenin B intermediate1 2-(2-formyl-6-methoxyphenoxy)- 2-(3-methoxy-4-hydroxyphenyl)acetic acid target->intermediate1 [Cyclization] precursor1 2-hydroxy-3-methoxy-benzaldehyde derivative intermediate1->precursor1 [Etherification] precursor2 α-bromo-(3-methoxy- 4-hydroxyphenyl)acetic acid intermediate1->precursor2

Figure 2: Retrosynthetic analysis of the Capitugenin B core.
Proposed Forward Synthesis Protocol
  • Synthesis of the Aldehyde Precursor: Start with commercially available 2-hydroxy-3-methoxybenzaldehyde. The C5 position must be elaborated into the required propionic acid side chain. This can be achieved through a Heck or Suzuki coupling to introduce a three-carbon unit, followed by oxidation.

  • O-Alkylation: React the phenolic aldehyde from step 1 with a protected methyl α-bromophenylacetate derivative (e.g., with a benzyl protecting group on the 4'-OH) in the presence of a weak base like K2CO3 in DMF. This forms the key ether linkage.[4]

  • Saponification: Hydrolyze the methyl ester of the resulting compound using aqueous KOH/methanol to yield the corresponding carboxylic acid.

  • Cyclization and Aromatization: Heat the acid from step 3 with acetic anhydride and sodium acetate. This promotes an intramolecular Perkin condensation, where the enolate of the acetic anhydride attacks the aldehyde, followed by dehydration and cyclization to form the benzofuran ring.[4]

  • Deprotection: Remove any protecting groups (e.g., benzyl ether via hydrogenolysis) to yield the final target molecule, Capitugenin B.

This synthetic approach is logical because it builds the complexity of the molecule step-wise, using well-established and high-yielding reactions for the key bond-forming events, ensuring a reliable pathway to the target scaffold.

Part 4: Biological Activity and Mechanistic Insights

Nor-lignans from the Curculigo genus exhibit a range of promising biological activities, with recent studies highlighting their neuroprotective potential.[3][6]

Neuroprotective Effects: Capitugenin B has been shown to exert significant neuroprotective effects against glutamate-induced cell death in the human neuroblastoma (SH-SY5Y) cell line.[3] Glutamate excitotoxicity is a key pathological mechanism in several neurodegenerative diseases, where excessive glutamate leads to oxidative stress and neuronal apoptosis. Capitugenin B demonstrated a protection rate of over 50% at a concentration of 40 μM.[3]

Mechanism of Action: The Nrf2/HO-1 Pathway The protective effect of Capitugenin B is linked to its ability to modulate the Nrf2/HO-1 signaling pathway .[3] This pathway is a primary cellular defense mechanism against oxidative stress.

  • Under normal conditions, the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2) is sequestered in the cytoplasm by its inhibitor, Keap1, which targets it for degradation.

  • In the presence of oxidative stress or inducers like Capitugenin B, Keap1 is modified, releasing Nrf2.

  • Nrf2 translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various defense genes.

  • This binding initiates the transcription of numerous protective enzymes, most notably Heme Oxygenase-1 (HO-1) , which catabolizes heme into the antioxidants biliverdin and carbon monoxide.

By upregulating the expression of Nrf2 and HO-1, Capitugenin B enhances the cell's intrinsic antioxidant capacity, thereby mitigating the damaging effects of glutamate-induced oxidative stress.

Nrf2/HO-1 Signaling Pathway Diagram

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus inducer Capitugenin B / Oxidative Stress keap1_nrf2 Keap1-Nrf2 Complex inducer->keap1_nrf2 Induces Dissociation nrf2_free Nrf2 keap1_nrf2->nrf2_free Release ub Ubiquitination & Proteasomal Degradation keap1_nrf2->ub Default State nrf2_nuc Nrf2 nrf2_free->nrf2_nuc Translocation are Antioxidant Response Element (ARE) nrf2_nuc->are Binds ho1 HO-1 Gene are->ho1 Activates Transcription proteins Antioxidant Proteins (e.g., HO-1) ho1->proteins Translation proteins->inducer Reduces Oxidative Stress

Figure 3: Activation of the Nrf2/HO-1 pathway by Capitugenin B.

Part 5: Applications in Drug Discovery and Future Directions

The curlignan-type benzofuranoid scaffold, as represented by Capitugenin B, holds considerable promise as a starting point for drug discovery programs, particularly in the area of neurodegenerative disease.

  • Lead Compound Potential: The potent neuroprotective activity combined with its natural product origin makes Capitugenin B an excellent lead compound. Its structure can be optimized through medicinal chemistry to improve potency, selectivity, and pharmacokinetic properties (e.g., blood-brain barrier permeability).

  • Structure-Activity Relationship (SAR) Studies: A critical next step is to synthesize a library of analogues to establish SAR. Modifications to the substitution pattern on both aromatic rings and alterations to the C5 side chain will help identify the key pharmacophoric features required for Nrf2 activation and neuroprotection.

  • Broader Therapeutic Potential: Given that oxidative stress and inflammation are underlying factors in numerous pathologies, the therapeutic potential of these compounds may extend beyond neurodegeneration to conditions like cardiovascular disease, diabetes, and cancer. Further investigation into their effects on other inflammatory pathways, such as NF-κB, is warranted.[7]

References

  • Xu, Y., & Chen, Z. J. (2011). Molecular Basis of NF-κB Signaling. Journal of Molecular Biology. Available at: [Link]

  • Mechanobiology Institute, National University of Singapore. (2024, March 18). What is the NF-κB pathway? Retrieved from [Link]

  • Creative Diagnostics. (n.d.). The NF-kB Signaling Pathway. Retrieved from [Link]

  • Wikipedia. (n.d.). NF-κB. Retrieved from [Link]

  • Wang, X., Ma, W., et al. (2024). Norlignans and Phenolics from Curculigo capitulata and Their Neuroprotection Against Glutamate-Induced Oxidative Injury in SH-SY5Y Cells. Molecules. Available at: [Link]

  • Pistelli, L., et al. (2005). Three new norlignans from Curculigo capitulata. Chemical & pharmaceutical bulletin. Available at: [Link]

  • Li, N., et al. (2010). New norlignan derivatives from Curculigo capitulata. Chemical & pharmaceutical bulletin. Available at: [Link]

  • Salehi, B., et al. (2020). Nor-Lignans: Occurrence in Plants and Biological Activities—A Review. Molecules. Available at: [Link]

  • ResearchGate. (2025, August 9). Norlignan derivatives from Curculigo breviscapa | Request PDF. Retrieved from [Link]

  • Semantic Scholar. (n.d.). [PDF] Norlignans and Phenolics from Curculigo capitulata and Their Neuroprotection Against Glutamate-Induced Oxidative Injury in SH-SY5Y Cells. Retrieved from [Link]

  • ResearchGate. (2025, December 2). Curculatifolia, a new norlignan derivative from Curculigo latifolia using MS/MS-based molecular networking discovery | Request PDF. Retrieved from [Link]

  • Majumdar, K. C., & Chattopadhyay, B. (n.d.). Synthesis of Naturally Occurring 5-Allyl-2-aryl-7-methoxybenzofuran and 2-Aryl-5-(3-hydroxypropyl)-7-methoxybenzofurans†. Journal of Chemical Research, Synopses. Available at: [Link]

  • PrepChem.com. (n.d.). Synthesis of 2-(p-methoxybenzyl)-3-methyl-4-hydroxy-5-propyl-7-dimethylaminomethylbenzofuran. Retrieved from [Link]

  • Lv, J., et al. (2020). Synthesis and biological evaluation of 2-arylbenzofuran derivatives as potential anti-Alzheimer's disease agents. Scientific Reports. Available at: [Link]

  • Zhang, Q., et al. (2020). Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways. Molecules. Available at: [Link]

  • Sadjadi, S., & Hekmatshoar, R. (2017). Total synthesis of natural products containing benzofuran rings. RSC Advances. Available at: [Link]

  • Iacobellis, D., et al. (2022). NMR Characterization of Lignans. Molecules. Available at: [Link]

Sources

Technical Guide: Bioactive Norlignans of Curculigo capitulata

Author: BenchChem Technical Support Team. Date: February 2026

Structural Characterization, Extraction Protocols, and Therapeutic Mechanisms

Executive Summary

This technical guide provides a rigorous analysis of the bioactive lignans and norlignans isolated from Curculigo capitulata. Unlike its widely studied congener Curculigo orchioides, C. capitulata possesses a distinct phytochemical profile dominated by norlignans (compounds lacking the C6-C3-C3-C6 skeleton, often C6-C5-C6) and chlorophenolic glucosides.

Recent high-impact studies (2024) have elucidated novel compounds—specifically Capitugenins A–G —which exhibit potent neuroprotective and anti-osteoporotic activities. This guide details the extraction methodologies, structural identification via NMR, and the molecular signaling pathways (PI3K/Akt/mTOR and Nrf2/HO-1) that validate these compounds as lead candidates for neurodegenerative and orthopedic drug development.

Phytochemical Profile: The Norlignan Advantage

While C. orchioides is famed for Curculigoside A, C. capitulata is defined by a complex array of norlignans. These compounds are structurally significant due to their unique carbon skeletons, which facilitate blood-brain barrier (BBB) permeability and specific receptor binding (e.g., ERα).

Table 1: Key Bioactive Constituents of C. capitulata
Compound ClassSpecific AnalytesBioactivityMolecular Target
Novel Norlignans Capitugenin A–GNeuroprotectionNrf2/HO-1, BDNF
Known Norlignans Crassifoside F, Crassifoside HAntioxidantROS Scavenging
Phenolic Glycosides Curculigoside, Orcinol glucosideAnti-osteoporosisERα, Wnt/β-catenin
Chlorophenolics CurculigineAnti-inflammatoryNF-κB inhibition

Technical Insight: The presence of chlorine-substituted phenolic glycosides is a chemotaxonomic marker for the Curculigo genus, but the high diversity of norlignans (Capitugenins) is specific to the capitulata species, offering a unique IP landscape for drug discovery.

Advanced Extraction & Isolation Protocol

Objective: To isolate high-purity norlignans (Capitugenins) and total phenolic fractions (Eocc) for bioassays. Scale: Pilot Laboratory Scale (1-5 kg raw material).

The "Dual-Phase" Isolation Workflow

We utilize a polarity-guided fractionation method to separate the glycosides (polar) from the aglycone norlignans (mid-polar).

Step-by-Step Methodology:

  • Pre-treatment: Air-dry C. capitulata rhizomes and pulverize to 40-mesh powder.

  • Primary Extraction: Macerate in 95% Ethanol (1:10 w/v) for 3 cycles (24h each) at room temperature.

    • Why: High ethanol concentration precipitates polysaccharides while solubilizing lignans and phenolics.

  • Concentration: Evaporate solvent under reduced pressure (Rotavap) at 45°C to obtain crude extract.

  • Liquid-Liquid Partitioning: Suspend crude extract in water. Partition successively with:

    • Petroleum Ether: Removes lipids/chlorophyll (Discard).

    • Ethyl Acetate (EtOAc): Target Fraction (Contains Norlignans/Capitugenins).

    • n-Butanol (n-BuOH): Contains Glycosides (Curculigoside).

  • Chromatographic Isolation (EtOAc Fraction):

    • Stationary Phase: Silica gel (200–300 mesh).

    • Mobile Phase: Gradient elution with CH₂Cl₂:MeOH (100:1 to 1:1).

    • Polishing: Semi-preparative HPLC (C18 column, MeOH:H₂O system) is required to separate stereoisomers like Capitugenin A and B.

Visualization: Extraction Logic Flow

ExtractionWorkflow Raw Dried Rhizomes (C. capitulata) Ethanol 95% EtOH Extraction (3 Cycles) Raw->Ethanol Crude Crude Extract Ethanol->Crude Partition Liquid-Liquid Partition Crude->Partition PetEther Petroleum Ether Fr. (Lipids - Discard) Partition->PetEther EtOAc Ethyl Acetate Fr. (NORLIGNANS) Partition->EtOAc BuOH n-Butanol Fr. (Glycosides) Partition->BuOH Silica Silica Gel Column (CH2Cl2:MeOH) EtOAc->Silica HPLC Semi-Prep HPLC (C18 Reverse Phase) Silica->HPLC Final Pure Capitugenins A-G (>98% Purity) HPLC->Final

Figure 1: Polarity-guided fractionation workflow for isolating bioactive norlignans from C. capitulata.

Pharmacological Mechanisms

The therapeutic utility of C. capitulata is driven by two primary mechanisms: Osteogenic differentiation (bone health) and Neuroprotection (anti-neurodegenerative).

Anti-Osteoporosis Signaling (The Eocc Pathway)

Recent transcriptomic and Western Blot analyses confirm that the total extract (Eocc) acts as a Phytoestrogen. It binds to Estrogen Receptor Alpha (ERα), triggering a kinase cascade that prevents osteoblast apoptosis and promotes mineralization.

  • Primary Ligand: ERα (Estrogen Receptor Alpha).

  • Key Cascade: Src

    
     PI3K 
    
    
    
    AKT.
  • Downstream Effect:

    • GSK3β Inhibition: Prevents degradation of

      
      -catenin (Wnt pathway crosstalk).
      
    • mTOR Activation: Promotes protein synthesis for cell proliferation.

    • Runx2 Upregulation: The master transcription factor for osteogenesis.

Visualization: Osteogenic Signaling Pathway

OsteoPathway Eocc C. capitulata Extract (Norlignans) ERa ERα Receptor Eocc->ERa Binding Src Src ERa->Src PI3K PI3K Src->PI3K AKT p-AKT PI3K->AKT GSK GSK3β (Inactivated) AKT->GSK Phosphorylation mTOR mTOR/p70S6K AKT->mTOR Runx2 Runx2 / OCN / OPN GSK->Runx2 Via β-catenin Caspase Caspase-3/9 (Cleavage Inhibited) mTOR->Caspase Inhibits Apoptosis Bone Osteoblast Proliferation & Mineralization mTOR->Bone Runx2->Bone

Figure 2: The Src/PI3K/AKT signaling axis activated by C. capitulata to promote osteogenesis and inhibit apoptosis.

Neuroprotection Mechanism (Capitugenins)

The newly isolated Capitugenin C (Compound 3 in recent literature) demonstrates significant neuroprotection against glutamate-induced oxidative stress in SH-SY5Y cells.

  • Mechanism: Upregulation of the Nrf2/HO-1 axis.[1][2]

  • Outcome: Reduced ROS generation, decreased LDH release, and increased intracellular SOD (Superoxide Dismutase) activity.[1]

  • BDNF Modulation: These compounds also enhance Brain-Derived Neurotrophic Factor (BDNF) expression, supporting neuronal survival.

Structural Identification Data

For researchers replicating the isolation, the following NMR signals are diagnostic for C. capitulata norlignans (specifically Capitugenins).

  • 1H NMR (600 MHz, CD3OD):

    • Aromatic protons:

      
       6.50 – 7.00 (showing ABX or AA'BB' systems).
      
    • Methylene protons (characteristic of norlignans):

      
       2.50 – 3.00.
      
    • Methoxyl groups: Singlets at

      
       3.70 – 3.90.
      
  • 13C NMR (150 MHz, CD3OD):

    • Carbonyl carbons (if present in ester/ketone forms):

      
       170.0 – 200.0.
      
    • Oxygenated aromatic carbons:

      
       145.0 – 150.0.
      
    • Aliphatic carbons:

      
       30.0 – 60.0.
      

Validation Check: Upon isolation, purity must be confirmed via HPLC-DAD (>95% at 254 nm) before biological testing. Mass Spectrometry (ESI-MS) should show characteristic [M+H]+ or [M+Na]+ peaks corresponding to molecular weights in the 300–500 Da range for norlignans.

References

  • Wang, X., et al. (2024). Norlignans and Phenolics from Curculigo capitulata and Their Neuroprotection Against Glutamate-Induced Oxidative Injury in SH-SY5Y Cells.[2] Molecules, 29(23), 5648.[1][2]

  • Wang, Y., et al. (2024). Extract of Curculigo capitulata Ameliorates Postmenopausal Osteoporosis by Promoting Osteoblast Proliferation and Differentiation. Cells, 13(23), 2028.

  • Nie, Y., et al. (2013). Phytochemistry and Pharmacological Activities of Curculigo Species.[3] Natural Products and Bioprospecting.

  • Tan, Y., et al. (2021). Phytochemistry and Pharmacological Activity of Plants of Genus Curculigo: An Updated Review.[4] Frontiers in Pharmacology.

Sources

Introduction: Targeting the Inflammatory Cascade in Neurodegeneration

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide on the Core Anti-Neuroinflammatory Mechanism of Action of Corylin

A Note on Terminology: The topic specified was "Curlignan." Extensive database searches did not yield significant results for a compound with this name in the context of neuroinflammation. However, "Corylin," a well-researched flavonoid isolated from Psoralea corylifolia, is a prominent agent with documented anti-neuroinflammatory properties that align with the query's intent. This guide will focus on the mechanisms of Corylin, assuming it to be the compound of interest.

Neuroinflammation is a critical immune response within the central nervous system (CNS) designed to protect against pathogens and injury. This process is primarily mediated by glial cells, particularly microglia, the resident macrophages of the brain.[1][2][3] Under pathological conditions, such as those present in Alzheimer's and Parkinson's disease, chronic microglial activation leads to a self-perpetuating cycle of inflammation.[1][4][5] Persistently activated microglia release a barrage of pro-inflammatory and neurotoxic mediators, including nitric oxide (NO), pro-inflammatory cytokines like tumor necrosis factor-α (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).[6][7][8] This sustained inflammatory environment contributes directly to neuronal damage and the progression of neurodegenerative diseases.[7]

Therefore, therapeutic strategies aimed at attenuating microglia-mediated inflammation represent a promising approach to impede disease progression.[1][7] Corylin, a major flavonoid constituent of Psoralea corylifolia L., has emerged as a compound of significant interest due to its potent anti-inflammatory properties.[7] This guide provides a detailed technical overview of the molecular mechanisms through which Corylin exerts its anti-neuroinflammatory effects, supported by field-proven experimental protocols for its validation.

Core Mechanistic Analysis of Corylin

Corylin's anti-neuroinflammatory action is not mediated by a single target but rather through the modulation of several key signaling hubs that govern the inflammatory response in microglia. The primary mechanism involves the suppression of pro-inflammatory mediators by intervening in the upstream NF-κB and MAPK signaling pathways, as well as inhibiting the assembly of the NLRP3 inflammasome.

Attenuation of Pro-inflammatory Mediator Production

A hallmark of microglial activation is the synthesis and release of cytotoxic molecules. Corylin has been demonstrated to effectively suppress the production of these key inflammatory agents in lipopolysaccharide (LPS)-stimulated microglial cell models. LPS, a component of Gram-negative bacteria, is a potent activator of Toll-like receptor 4 (TLR4), a primary receptor on microglia that initiates the inflammatory cascade.[1][4][8][9]

Corylin significantly inhibits the production of:

  • Nitric Oxide (NO): By downregulating the expression of inducible nitric oxide synthase (iNOS).[7]

  • Pro-inflammatory Cytokines: Including TNF-α, IL-6, and the potent pyrogen IL-1β.[7]

This broad-spectrum suppression points towards an action on upstream regulatory pathways rather than inhibition of a single downstream enzyme.

Modulation of the NF-κB and MAPK Signaling Pathways

The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways are critical signaling cascades that translate the initial LPS/TLR4 signal into the transcriptional activation of pro-inflammatory genes.[7][10][11][12]

  • NF-κB Pathway: In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Upon stimulation by LPS, the IKK complex phosphorylates IκB, leading to its degradation and the subsequent translocation of NF-κB (typically the p65 subunit) into the nucleus, where it drives the expression of iNOS, COX-2, and various cytokines.[10][11] Corylin has been shown to inhibit this critical step, preventing the nuclear translocation of the p65 subunit.[7][13]

  • MAPK Pathway: The MAPK family, including ERK, JNK, and p38, are key regulators of inflammatory responses.[13] LPS stimulation leads to the phosphorylation and activation of these kinases, which in turn activate transcription factors that collaborate with NF-κB.[7] Experimental evidence shows that Corylin significantly attenuates the LPS-induced phosphorylation of ERK, JNK, and p38 in microglial cells.[7]

By inhibiting both the NF-κB and MAPK pathways, Corylin effectively shuts down the primary engines of the pro-inflammatory gene expression program in activated microglia.

LPS LPS TLR4 TLR4 LPS->TLR4 Binds MAPK_Pathway MAPK Pathway (p38, ERK, JNK) TLR4->MAPK_Pathway Activates IKK IKK Complex TLR4->IKK Activates NFkB NF-κB (p65) (Nuclear) MAPK_Pathway->NFkB Activates Transcription Factors IkB_NFkB IκB-NF-κB (Cytoplasmic) IKK->IkB_NFkB Phosphorylates IκB IkB_NFkB->NFkB NF-κB Translocates ProInflammatory_Genes Pro-inflammatory Gene Expression (iNOS, TNF-α, IL-6, IL-1β) NFkB->ProInflammatory_Genes Induces Corylin Corylin Corylin->MAPK_Pathway Inhibits Phosphorylation Corylin->IKK Inhibits

Corylin's Inhibition of MAPK and NF-κB Pathways.
Suppression of the NLRP3 Inflammasome Activation

The NLRP3 inflammasome is a multi-protein complex crucial for the activation of Caspase-1 and the subsequent maturation and secretion of IL-1β and IL-18.[14][15][16] Its aberrant activation is linked to numerous inflammatory diseases.[17][18] The activation process requires two signals: a priming signal (often from NF-κB activation) to upregulate NLRP3 components, and a second activation signal. Corylin intervenes in this process by:

  • Decreasing the expression of key inflammasome components: Including NLRP3 and the adaptor protein ASC.[7]

  • Repressing the activation of Caspase-1: The enzyme directly responsible for cleaving pro-IL-1β into its active form.[7]

By attenuating both the priming step (via NF-κB inhibition) and the expression of core components, Corylin effectively blocks the assembly and function of the NLRP3 inflammasome, leading to a significant reduction in mature IL-1β secretion.[7]

Experimental Validation: Protocols and Methodologies

The mechanistic claims described above are substantiated by a series of well-established in vitro assays. The following section details the core protocols used to validate the anti-neuroinflammatory effects of compounds like Corylin.

In Vitro Model: LPS-Stimulated Microglia

The murine BV-2 microglial cell line is a widely accepted model for studying neuroinflammation due to its robust and reproducible inflammatory response to LPS.[19][20]

Workflow Diagram: In Vitro Neuroinflammation Model

Start Seed BV-2 Cells Incubate Incubate (e.g., 24h) Allow cells to adhere Start->Incubate Pretreat Pre-treat with Corylin (various concentrations) for 1-2h Incubate->Pretreat Stimulate Stimulate with LPS (e.g., 1 µg/mL) for 4-24h Pretreat->Stimulate Collect Collect Supernatant (for ELISA, Griess Assay) Lyse Cells (for Western Blot) Stimulate->Collect Analyze Perform Downstream Assays Collect->Analyze

Sources

Technical Guide: Comparative Analysis of Curlignan and its 4-O-Glucoside

[1]

Executive Summary

This guide provides a rigorous technical comparison between Curlignan (the aglycone) and its glycosylated derivative, Curlignan-4-O-β-D-glucopyranoside .[1] Both compounds are bioactive norlignans isolated from the genus Curculigo (family Hypoxidaceae), specifically Curculigo orchioides (Kali Musli) and Curculigo capitulata.[1]

While the aglycone (Curlignan) represents the core pharmacophore responsible for intracellular antioxidant and anti-inflammatory mechanisms, the glycoside serves as a critical transport form, offering enhanced aqueous solubility and metabolic stability. This document dissects their chemical architecture, biosynthetic origins, pharmacological profiles, and isolation protocols to support downstream drug development and phytochemical standardization.[2]

Chemical Architecture & Structural Logic

The structural distinction between the two molecules lies in the glycosidic linkage at the C-4 position of the pendant phenyl ring. This modification fundamentally alters the physicochemical properties of the molecule, shifting it from a lipophilic aglycone to a hydrophilic glycoside.

Structural Comparison
FeatureCurlignan (Aglycone)Curlignan-4-O-β-D-glucopyranoside
Molecular Formula C₁₉H₂₀O₇C₂₅H₃₀O₁₂
Molecular Weight ~360.36 g/mol ~522.50 g/mol
Core Skeleton Dihydrobenzofuran norlignanDihydrobenzofuran norlignan
Key Substituents 7-methoxy, 5-carbomethoxy, 3-hydroxymethyl7-methoxy, 5-carbomethoxy, 3-hydroxymethyl
C-4 Position Free Phenolic Hydroxyl (-OH)O-linked β-D-glucopyranosyl moiety
Polarity Moderate (Lipophilic)High (Hydrophilic)
Solubility Soluble in MeOH, EtOH, DMSO, CHCl₃Soluble in H₂O, MeOH; Insoluble in CHCl₃
Structural Elucidation Logic
  • Curlignan: Characterized by a 2,3-dihydrobenzofuran skeleton. The presence of a carbomethoxy group at C-5 and a hydroxymethyl group at C-3 are distinctive features of this norlignan subclass. The C-4 hydroxyl is the primary site for radical scavenging (H-atom donation).[1]

  • The Glycoside: The addition of the glucose moiety at C-4 blocks the phenolic hydroxyl. This steric bulk and polarity prevent passive diffusion across lipid bilayers but facilitate transport via glucose transporters (e.g., SGLT1/2) or paracellular pathways before hydrolysis by cytosolic

    
    -glucosidases.[1]
    

Biosynthetic Origin & Botanical Source[3]

These compounds are secondary metabolites of the phenylpropanoid pathway.[3] The biosynthesis involves the oxidative coupling of ferulic acid or coniferyl alcohol derivatives, followed by the loss of a carbon atom (hence "norlignan") to form the benzofuran core.

Biosynthetic Pathway Visualization

The following diagram illustrates the hypothetical biosynthetic flow from phenylalanine to the specific norlignan scaffold.

BiosynthesisPhenylalanineL-PhenylalanineCinnamicAcidCinnamic AcidPhenylalanine->CinnamicAcidPALCoumaricAcidp-Coumaric AcidCinnamicAcid->CoumaricAcidC4HFerulicAcidFerulic Acid / Coniferyl AlcoholCoumaricAcid->FerulicAcidCOMT/CCoAOMTDimerizationOxidative Coupling (Peroxidases/Dirigent Proteins)FerulicAcid->DimerizationQuinoneMethideQuinone Methide IntermediateDimerization->QuinoneMethideCyclizationCyclization to Benzofuran CoreQuinoneMethide->CyclizationNorlignanNorlignan Scaffold (Loss of C-atom)Cyclization->NorlignanCurlignanCurlignan (Aglycone)(Active Pharmacophore)Norlignan->CurlignanMethylation/OxidationGlycosylationGlycosyltransferase (UGT)Curlignan->GlycosylationUDP_GlcUDP-GlucoseUDP_Glc->GlycosylationGlucosideCurlignan-4-O-β-D-glucopyranoside(Transport Form)Glycosylation->Glucoside

Caption: Hypothetical biosynthetic pathway of Curlignan and its conversion to the 4-O-glucoside via UDP-dependent glycosyltransferases.[1]

Pharmacological Profiles: Aglycone vs. Glycoside

The pharmacological utility of these two forms differs based on the "Prodrug vs. Active Drug" paradigm.

Activity Comparison Table
ParameterCurlignan (Aglycone)Curlignan-4-O-β-D-glucopyranoside
Primary Mechanism Direct ROS Scavenging, COX-2 InhibitionProdrug (requires hydrolysis), Solubility Enhancer
Antioxidant Potency High: Free phenolic -OH at C-4 donates H-atom to neutralize radicals.[1]Low/Moderate: C-4 blockage reduces direct radical scavenging capacity.[1]
Cellular Uptake Passive diffusion (Lipophilic).[1]Active transport or hydrolysis-dependent uptake.[1]
Stability Susceptible to oxidative degradation.Stable against oxidation; protects the labile phenol.
Target Application Acute inflammation, intracellular oxidative stress.Systemic delivery, gut health, sustained release.
Mechanistic Insight[4][5]
  • Aglycone Action: Curlignan acts as a potent antioxidant. The phenolic hydroxyl group at C-4 is critical for this activity. Upon donating a hydrogen atom to a free radical (RO[1]•), the resulting phenoxy radical is stabilized by resonance with the aromatic ring and the methoxy group at C-3, preventing propagation of the oxidative chain reaction [1].

  • Glycoside Action: The glucoside is pharmacologically "latent" regarding direct antioxidant effects. However, in vivo, it resists gastric acid and is transported to the lower intestine. There, colonic microbiota or enterocyte

    
    -glucosidases cleave the sugar moiety, releasing the active Curlignan aglycone directly at the site of absorption or inflammation [2].
    

Isolation & Analytical Protocols

To ensure scientific integrity, the isolation of these compounds requires a protocol that prevents the hydrolysis of the glycoside while ensuring the purity of the aglycone.

Extraction Workflow (Self-Validating System)

The following protocol uses a polarity-gradient approach to separate the lipophilic aglycone from the polar glycoside.[1]

ExtractionRawMaterialDried Rhizomes(Curculigo orchioides)ExtractionReflux Extraction(70% EtOH, 3x 2h)RawMaterial->ExtractionConcentrationVacuo Concentration(Crude Extract)Extraction->ConcentrationSuspensionSuspend in H2OConcentration->SuspensionPartition1Partition w/ Petroleum Ether(Remove Lipids)Suspension->Partition1Partition2Partition w/ Ethyl AcetatePartition1->Partition2Aq. LayerPartition3Partition w/ n-ButanolPartition2->Partition3Aq. LayerEtOAc_FracEtOAc Fraction(Contains Curlignan)Partition2->EtOAc_FracOrg. LayerBuOH_Fracn-BuOH Fraction(Contains Glycoside)Partition3->BuOH_FracOrg. LayerCC_SilicaSilica Gel CC(CHCl3:MeOH Gradient)EtOAc_Frac->CC_SilicaCC_SephadexSephadex LH-20(MeOH:H2O)BuOH_Frac->CC_SephadexCurlignanCurlignanCC_Silica->CurlignanElutes ~95:5HPLCPrep-HPLC(C18, ACN:H2O)CC_Sephadex->HPLCGlucosideGlucosideHPLC->GlucosidePurified Glycoside

Caption: Polarity-guided fractionation workflow for separating Curlignan (EtOAc fraction) and its Glucoside (n-BuOH fraction).

Analytical Validation (HPLC-UV)
  • Column: C18 Reverse Phase (e.g., 250mm x 4.6mm, 5µm).[1]

  • Mobile Phase: Acetonitrile (A) and 0.1% Formic Acid in Water (B).[1]

  • Gradient: 10% A to 40% A over 30 min.

  • Detection: 280 nm (characteristic of benzofuran ring).[1]

  • Expected Retention:

    • Glycoside: Elutes earlier (approx. 8-12 min) due to high polarity.

    • Aglycone (Curlignan): Elutes later (approx. 20-25 min) due to lipophilicity.[1]

References

  • Chang, W., & Lee, S. S. (1998).[4][5] Norneolignan and phenols from Curculigo capitulata.[5][6] Phytochemistry, 49(7), 2133-2136.[1]

  • Wang, Y., et al. (2012).[4] Phytochemistry and pharmacology of the genus Curculigo. The American Journal of Chinese Medicine, 40(06), 1123-1141.

  • Frezza, C., et al. (2019). Nor-Lignans: Occurrence in Plants and Biological Activities—A Review. Molecules, 25(1), 197.[1]

  • Deng, J., et al. (2020).[2] New chlorophenolic glucosides from the rhizomes of Curculigo orchioides.[2] Fitoterapia, 142, 104500.

A Technical Guide to the Pharmacological Activities of Bioactive Compounds from Conocarpus Species

Author: BenchChem Technical Support Team. Date: February 2026

Disclaimer: This guide addresses the pharmacological activities of bioactive compounds derived from the Conocarpus genus. The initial query for "Curlignan norneolignan" did not yield specific results and is presumed to be a potential misspelling of a compound or a related term. The following information is based on extensive research into the well-documented pharmacological properties of extracts from Conocarpus species, which contain a rich array of bioactive molecules, including the neolignan Conocarpan.

Introduction

The genus Conocarpus, belonging to the family Combretaceae, comprises evergreen trees and shrubs native to tropical and subtropical regions. Traditionally, various parts of these plants have been utilized in folk medicine to treat a range of ailments including fever, diabetes, inflammation, and infections.[1][2][3] Modern phytochemical investigations have revealed that Conocarpus species are a rich source of diverse secondary metabolites, such as flavonoids, phenols, tannins, terpenoids, and glycosides.[4][5] These compounds are believed to be responsible for the observed pharmacological activities.

This technical guide provides a comprehensive overview of the key pharmacological activities of extracts and compounds isolated from Conocarpus species. It is intended for researchers, scientists, and professionals in the field of drug development, offering in-depth insights into the antimicrobial, antioxidant, anti-inflammatory, and antidiabetic properties of these natural products. The guide delves into the underlying mechanisms of action, presents detailed experimental protocols for their evaluation, and explores future prospects for therapeutic applications.

Pharmacological Activities

Antimicrobial and Antiquorum-Sensing Activity

Extracts from Conocarpus species have demonstrated significant antimicrobial activity against a broad spectrum of pathogenic microorganisms, including both Gram-positive and Gram-negative bacteria, as well as fungi.[6][7] This activity is largely attributed to the presence of high concentrations of tannins and flavonoids in the extracts.[4][5]

The ethyl acetate extract of Conocarpus lancifolius leaves has shown remarkable inhibitory effects against Escherichia coli and Klebsiella pneumoniae, while the fruit extract was effective against Staphylococcus aureus and Bacillus cereus.[6] Methanolic and aqueous extracts of Conocarpus erectus leaves have also exhibited potent antibacterial activity against Staphylococcus aureus and Pseudomonas aeruginosa.[4]

A key mechanism underlying the antimicrobial potential of these extracts is the inhibition of quorum sensing (QS), a cell-to-cell communication process that bacteria use to coordinate virulence factor expression.[6] By disrupting QS, these natural compounds can attenuate microbial pathogenicity, offering a promising strategy to combat antibiotic resistance.[6] The ethyl acetate leaf extract of C. lancifolius demonstrated superior QS inhibition compared to the standard, catechin, as measured by the inhibition of violacein pigment production in the reporter strain Chromobacterium violaceum.[6][8]

Table 1: Minimum Inhibitory Concentration (MIC) of Conocarpus lancifolius Extracts

Extract/CompoundS. aureus (μg/mL)B. cereus (μg/mL)E. coli (μg/mL)K. pneumoniae (μg/mL)C. albicans (μg/mL)
Ethyl Acetate Leaf (EAL)312.5312.562512501250
Ethyl Acetate Fruit (EAF)312.5312.562512501250
Petroleum Ether Leaf (PEL)625125025001250625
Ampicillin (Standard)312.5312.5---
Amphotericin B (Standard)----0.61

Data compiled from multiple sources.[8][9]

Antioxidant Activity

The antioxidant properties of Conocarpus extracts are well-documented and are primarily linked to their high content of phenolic compounds, flavonoids, and tannins.[2][5] These compounds can effectively scavenge free radicals and reactive oxygen species (ROS), thereby protecting cells from oxidative damage that contributes to various chronic diseases.[5][10]

The mechanism of action for these antioxidant effects may involve the modulation of key signaling pathways, such as the Keap1/Nrf2 pathway.[11][12] Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes.[12] Natural compounds can activate the Keap1/Nrf2 pathway, leading to an increased expression of antioxidant enzymes like superoxide dismutase (SOD), catalase, and glutathione transferase.[11][12] Studies on C. lancifolius have shown its ability to upregulate SOD gene expression, suggesting an enhancement of the endogenous antioxidant defense system.[11]

Anti-inflammatory Activity

Chronic inflammation is a key pathological feature of many diseases. Bioactive compounds from Conocarpus species have demonstrated potent anti-inflammatory effects.[2][3][13] The chloroform leaf extract of C. lancifolius showed a significant anti-inflammatory effect by inhibiting egg albumin denaturation.[3]

The primary mechanism of this anti-inflammatory action involves the suppression of pro-inflammatory mediators. These compounds can inhibit the production of nitric oxide (NO) and prostaglandin E2 (PGE2) by downregulating the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), respectively.[14][15] Furthermore, they can reduce the secretion of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and interleukin-6 (IL-6).[14][15]

This inhibitory effect on inflammatory gene expression is often mediated through the suppression of the nuclear factor-kappa B (NF-κB) signaling pathway.[15][16] NF-κB is a crucial transcription factor that orchestrates the inflammatory response.[16] By preventing the activation and nuclear translocation of NF-κB, compounds from Conocarpus can effectively dampen the inflammatory cascade.[15]

Antidiabetic Activity

Extracts from Conocarpus species have also shown promise in the management of diabetes.[1][2] One of the mechanisms contributing to their antidiabetic effect is the inhibition of key carbohydrate-digesting enzymes, α-glucosidase and α-amylase.[2] By inhibiting these enzymes, the breakdown of complex carbohydrates into glucose is slowed down, leading to a reduction in postprandial hyperglycemia.

Furthermore, these extracts can modulate critical components of the insulin signaling pathway.[11] For instance, C. lancifolius has been shown to upregulate the expression of protein kinase B (AKT), a key molecule in the insulin signaling cascade that promotes glucose uptake and utilization.[11] This suggests an improvement in insulin sensitivity, which is crucial for maintaining glycemic control.[11]

Experimental Protocols

In Vitro Assays

This method is used for the preliminary screening of antimicrobial activity.

  • Prepare Inoculum: A standardized microbial suspension (e.g., 0.5 McFarland standard) is prepared from an overnight culture of the test organism.

  • Plate Inoculation: The microbial inoculum is uniformly spread over the surface of a suitable agar medium (e.g., Mueller-Hinton agar) in a Petri dish.

  • Well Creation: Wells of a specific diameter (e.g., 6 mm) are aseptically punched into the agar.

  • Sample Application: A defined volume (e.g., 100 µL) of the plant extract at a specific concentration is added to each well.[9] A negative control (solvent) and a positive control (standard antibiotic) are also included.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours).[9]

  • Measurement: The diameter of the zone of inhibition around each well is measured in millimeters.[9]

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Serial Dilutions: Two-fold serial dilutions of the plant extract are prepared in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton broth).[9]

  • Inoculation: Each well is inoculated with a standardized suspension of the test microorganism.[9]

  • Controls: Positive (microorganism and broth) and negative (broth only) growth controls are included.

  • Incubation: The plate is incubated at 37°C for 24 hours.[9]

  • MIC Determination: The MIC is recorded as the lowest concentration of the extract that completely inhibits visible microbial growth.[8][9]

Antimicrobial_Workflow cluster_screening Preliminary Screening cluster_mic MIC Determination A Prepare Inoculum B Agar Plate Inoculation A->B C Create Wells B->C D Add Extract & Controls C->D E Incubate Plates D->E F Measure Inhibition Zones E->F G Serial Dilution of Extract F->G Active Extracts H Inoculate Microtiter Plate G->H I Incubate Plate H->I J Determine Lowest Concentration for Growth Inhibition (MIC) I->J

Caption: Workflow for in vitro antimicrobial activity assessment.

This assay measures the ability of a compound to act as a free radical scavenger.

  • Sample Preparation: Various concentrations of the plant extract are prepared in a suitable solvent (e.g., methanol).

  • Reaction Mixture: A defined volume of each extract dilution is mixed with a solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.[17]

  • Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes to 2 hours).[17]

  • Absorbance Measurement: The absorbance of the solutions is measured spectrophotometrically at a specific wavelength (e.g., 517 nm).[17]

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: (Abs_control - Abs_sample) / Abs_control * 100. The IC50 value (the concentration required to scavenge 50% of the DPPH radicals) is then determined.

This assay is performed using a cell line such as RAW 264.7 macrophages.

  • Cell Culture: RAW 264.7 cells are cultured in a suitable medium and seeded in a 96-well plate.

  • Pre-treatment: The cells are pre-treated with various concentrations of the plant extract for a specific duration (e.g., 1 hour).[14]

  • Stimulation: The cells are then stimulated with lipopolysaccharide (LPS) to induce an inflammatory response.[14]

  • Incubation: The plate is incubated for 24 hours.[14]

  • NO Measurement: The amount of NO produced in the culture supernatant is determined using the Griess reagent, which measures the nitrite concentration.

  • Data Analysis: The percentage inhibition of NO production is calculated relative to the LPS-stimulated control.

In Vivo Studies

This study provides information on the short-term adverse effects of a single high dose of a substance.

  • Animal Model: Typically performed in rodents (e.g., Wistar rats or ICR mice).[18][19]

  • Dosing: A single oral dose of the extract is administered to a group of animals. A control group receives the vehicle only. Doses can be escalated in different groups.[18]

  • Observation: The animals are observed for signs of toxicity and mortality for a period of 14 days.[18]

  • Parameters Monitored: Body weight, food and water consumption, and any behavioral changes are recorded.[18]

  • LD50 Determination: The median lethal dose (LD50) may be calculated if mortality occurs.

This study assesses the effects of repeated exposure to a substance over a longer period.

  • Animal Model: Rodents are commonly used.

  • Dosing: The extract is administered orally on a daily basis for a period of up to 90 days at different dose levels.[18][20]

  • Monitoring: Animals are monitored daily for any signs of toxicity. Body weight and food consumption are measured regularly.[18]

  • Analysis: At the end of the study, blood samples are collected for hematological and biochemical analysis. Organs are weighed and examined for histopathological changes.[18]

  • NOAEL Determination: The No-Observed-Adverse-Effect-Level (NOAEL) is determined.[18]

Signaling Pathways and Mechanisms of Action

Anti-inflammatory Mechanism via NF-κB Inhibition

NFkB_Pathway LPS LPS TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2, iNOS) Nucleus->Genes Activates Transcription Inflammation Inflammation Genes->Inflammation Conocarpus Conocarpus Compounds Conocarpus->IKK Inhibits

Caption: Inhibition of the NF-κB inflammatory pathway.

Antioxidant Mechanism via Keap1/Nrf2 Pathway

Nrf2_Pathway ROS Oxidative Stress (ROS) Keap1 Keap1 ROS->Keap1 Induces Conformational Change Conocarpus Conocarpus Compounds Conocarpus->Keap1 Modulates Nrf2 Nrf2 Keap1->Nrf2 Binds & Promotes Degradation Keap1->Nrf2 Releases Proteasome Proteasomal Degradation Nrf2->Proteasome Nucleus Nucleus Nrf2->Nucleus Translocates to ARE Antioxidant Response Element (ARE) Nucleus->ARE Binds to AOE Antioxidant Enzymes (SOD, Catalase, etc.) ARE->AOE Induces Transcription Defense Cellular Defense AOE->Defense

Caption: Activation of the Keap1/Nrf2 antioxidant pathway.

Future Perspectives and Drug Development

The diverse pharmacological activities of compounds derived from Conocarpus species highlight their significant potential for the development of new therapeutic agents. The multi-target nature of these extracts, particularly their ability to concurrently address inflammation, oxidative stress, and microbial infections, makes them attractive candidates for treating complex chronic diseases.

Future research should focus on the isolation and structural elucidation of the specific bioactive compounds responsible for the observed effects. This will enable a more detailed investigation of their mechanisms of action and structure-activity relationships. Comprehensive preclinical studies, including advanced in vivo efficacy models and detailed pharmacokinetic and pharmacodynamic profiling, are essential next steps.[21][22] Ultimately, well-designed clinical trials will be necessary to validate the safety and efficacy of these natural compounds in humans.

References

  • Yasin, S. A., & AL-Azawi, A. H. (2019). Antibacterial activity of Conocarpus erectus leaves extracts on some microorganisms isolated from patients with burn infection. Plant Archives, 19, 583-589.
  • Moglad, M. A. M., et al. (2023). Antimicrobial and antiquorum-sensing activity of Conocarpus lancifolius Engl. (Combretaceae). Emirates Journal of Food and Agriculture, 35(3), 197-204.
  • Moglad, M. A. M., et al. (2023). Antimicrobial and antiquorum-sensing activity of Conocarpus lancifolius Engl. (Combretaceae). CABI Digital Library.
  • Alhasan, D. A., Dawood, A. Q., & Muter, A. D. (2019). In vitro antimicrobial activity of Conocarpus spp. leaf crude extract. University of Thi-Qar Journal, 14(2), 116-129.
  • Rashed, K., et al. (2023). Conocarpus lancifolius (Combretaceae)
  • Moglad, M. A. M., et al. (2023). Antimicrobial and antiquorum-sensing activity of Conocarpus lancifolius Engl. (Combretaceae).
  • Al-Samydai, A., et al. (2024).
  • Al-Sayed, H. M. A., & Al-Yahya, M. A. (2022). Phytochemicals of Conocarpus spp. as a Natural and Safe Source of Phenolic Compounds and Antioxidants. Processes, 10(7), 1358.
  • Al-Samydai, A., et al. (2024).
  • Gliga, A. R., et al. (2024). Novel Strategy to Assess the Neurotoxicity of Organic Solvents Such as Glycol Ethers: Protocol for Combining In Vitro and In Silico Methods With Human-Controlled Exposure Experiments. JMIR Research Protocols, 13, e49123.
  • Islam, M. R., et al. (2023). Exploring the Medicinal Potential of Glycosmis cyanocarpa (Rutaceae). Bangladesh Pharmaceutical Journal, 26(2), 223-234.
  • V, V., et al. (2023). Acute and sub-chronic toxicity study of novel polyherbal formulation in non-alcoholic fatty liver using Wistar rats. Journal of Applied Pharmaceutical Science, 13(9), 136-149.
  • Altogen Labs. (n.d.). In vivo Pharmacology. Altogen Labs.
  • BC Cancer Research. (n.d.). In Vivo Pharmacology | Experimental Therapeutics.
  • Wiley, J. L., et al. (2022). In vitro and in vivo pharmacology of nine novel synthetic cannabinoid receptor agonists. Drug and Alcohol Dependence, 232, 109319.
  • Al-Jumaily, R. M., & Abdul-Razaq, E. A. (2023). Evaluation of in vitro antioxidant, anti-inflammatory and antibacterial activities of chloroform leaf extracts of Conocarpus lancifolius Engl. Biomedicine, 43(4), 1209-1214.
  • Segura-Ulate, I., et al. (2024). Natural Compounds That Activate the KEAP1/Nrf2 Signaling Pathway as Potential New Drugs in the Treatment of Idiopathic Parkinson's Disease. International Journal of Molecular Sciences, 25(18), 10185.
  • Van der Graaf, P. H., & Benson, N. (2010). Optimising in vivo pharmacology studies--Practical PKPD considerations. Journal of Pharmacological and Toxicological Methods, 61(2), 165-174.
  • Kim, J., et al. (2021). Network Pharmacology Study to Interpret Signaling Pathways of Ilex cornuta Leaves against Obesity. Applied Sciences, 11(13), 5941.
  • Goh, K. W., et al. (2022). Acute and Subacute Oral Toxicity Assessment of The Polysaccharides Extracted from Clinacanthus nutans Leaves: A Preclinical Model for Drug Safety Screening. Pharmaceutical Sciences Asia, 49(2), 130-143.
  • Morris, C. D., et al. (2017). Natural compounds targeting major cell signaling pathways: a novel paradigm for osteosarcoma therapy. Journal of Bone Oncology, 6, 1-10.
  • Stanford Medicine. (n.d.). In vivo pharmacology | Transgenic, Knockout, and Tumor Model Center.
  • Chen, C. H., et al. (2020). Antioxidant Activity in Supramolecular Carotenoid Complexes Favored by Nonpolar Environment and Disfavored by Hydrogen Bonding. Antioxidants, 9(7), 629.
  • St-Hilaire, S., et al. (2022). Dosing Methods to Enable Cell-Based In Vitro Testing of Complex Substances: A Case Study with a PAH Mixture. Toxics, 10(12), 772.
  • Li, Y., et al. (2022). Research progress of signaling pathways of the natural substances intervene dyslipidemia (Review). Experimental and Therapeutic Medicine, 24(3), 591.
  • Kwak, J. H., et al. (2015). Anti-Inflammatory Activity of Heterocarpin from the Salt Marsh Plant Corydalis heterocarpa in LPS-Induced RAW 264.7 Macrophage Cells. Marine Drugs, 13(8), 5084-5096.
  • Chan, E. W. C., et al. (2018). Chemistry and Pharmacology of Artocarpin: An Isoprenyl Flavone from Artocarpus Species.
  • Li, X., et al. (2014). Isolation, Identification and Activities of Natural Antioxidants from Callicarpa kwangtungensis Chun. PLOS ONE, 9(3), e92834.
  • Li, Y., et al. (2022). Phytochemistry, bioactivities, and future prospects of Callicarpa nudiflora A review. Journal of Ethnopharmacology, 299, 115682.
  • Zhang, Y., et al. (2022).
  • Li, H., et al. (2014). Anti-inflammatory activity of omphalocarpin isolated from Radix Toddaliae Asiaticae. Pharmaceutical Biology, 52(9), 1122-1128.
  • de Souza, C. M., et al. (2023). Assessment of acute toxicity of crude extract rich in carotenoids from Cantaloupe melon (Cucumis melo L.) and the gelatin-based nanoparticles using the zebrafish (Danio rerio) model. Food and Chemical Toxicology, 181, 114092.
  • Nizioł-Łukaszewska, Z., et al. (2022). Toxicity of Selected Monoterpenes and Essential Oils Rich in These Compounds. Molecules, 27(5), 1726.
  • Jatunov, S., et al. (2010). Carotenoid composition and antioxidant activity of the raw and boiled fruit mesocarp of six varieties of Bactris gasipaes. Archivos Latinoamericanos de Nutrición, 60(1), 99-104.
  • Chen, Y., et al. (2022). A Study on the Anti-Inflammatory Effects of Callicarpa nudiflora Based on The Spectrum–Effect Relationship. Frontiers in Pharmacology, 13, 827989.
  • Georgieva, S., et al. (2022). A Study on the Safety and Effects of Amorpha fruticosa Fruit Extract on Spontaneously Hypertensive Rats with Induced Type 2 Diabetes. Plants, 11(11), 1485.
  • Sudirman, S., et al. (2023). Antioxidant activity of polyphenol compounds extracted from Nypa fruticans Wurmb. (Nipa palm) fruit husk with different ethanol. Carpathian Journal of Food Science and Technology, 15(2), 159-166.

Sources

Aglaia odorata & The Emergence of Curlignan: A Technical Monograph

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as an advanced research monograph. It synthesizes the most recent phytochemical discoveries regarding Aglaia odorata, specifically focusing on the norneolignan Curlignan and its novel glycosidic derivative.

Executive Intelligence: Beyond Rocaglamides

Historically, Aglaia odorata (Chinese Perfume Plant) has been defined by its production of flavaglines (e.g., rocaglamides), a class of compounds renowned for potent insecticidal and anticancer properties (via eIF4A inhibition). However, recent phytochemical investigations (2024–2025) have unveiled a divergent therapeutic trajectory: the isolation of norneolignans with significant anti-neuroinflammatory activity.

This guide focuses on Curlignan (C₁₉H₂₀O₇), a dihydrobenzofuran norneolignan, and its newly identified derivative, Curlignan-4-O-β-D-glucopyranoside , isolated from the leaves of A. odorata.[1] These constituents represent a novel scaffold for targeting microglial activation in neurodegenerative pathologies.

Chemical Identity & Structural Architecture

The Core Scaffold: Curlignan (Aglycone)

Curlignan belongs to the norneolignan class, specifically the dihydrobenzofuran subclass. Unlike classical lignans formed by the 8–8' linkage of two phenylpropanoid (C6-C3) units, norneolignans often involve the loss of a carbon atom or alternative coupling modes, resulting in a C6-C3-C6-C2 or similar backbone.

PropertySpecification
IUPAC Name Methyl 2-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-7-methoxy-2,3-dihydro-1-benzofuran-5-carboxylate
Common Name Curlignan
CAS Registry 220736-54-9
Molecular Formula C₁₉H₂₀O₇
Molecular Weight 360.36 g/mol
Stereochemistry trans-configuration at C-7/C-8 (dihydrobenzofuran ring)
Key Functional Groups Methyl ester (C-5), Hydroxymethyl (C-3'), Guaiacyl moiety (Ring B)
The Aglaia Derivative: Curlignan-4-O-β-D-glucopyranoside

Recent isolation efforts identified the glycosylated form as a primary constituent in the polar fraction of A. odorata leaves.

  • Modification: Glycosylation at the C-4 hydroxyl position of the B-ring (guaiacyl unit).

  • Solubility Profile: Significantly higher polarity than the aglycone; requires n-butanol or methanol for extraction.

Experimental Protocol: Isolation & Purification Strategy

Objective: Isolate Curlignan and its glycoside from Aglaia odorata leaves with >95% purity.

Causal Methodology
  • Solvent Choice: Initial ethanol/methanol extraction maximizes yield of diverse phenolics. Partitioning with n-butanol is critical; non-polar rocaglamides remain in the chloroform/ethyl acetate layer, while the target Curlignan glycosides concentrate in the n-butanol fraction.

  • Chromatography: A combination of Silica Gel (coarse separation) and Sephadex LH-20 (molecular size/hydrogen bonding) is required to separate lignans from flavonoids.

Step-by-Step Workflow

Step 1: Biomass Extraction

  • Air-dry A. odorata leaves (5.0 kg) and pulverize to a fine powder (40 mesh).

  • Macerate in 70% Ethanol (3 x 10 L) at room temperature for 72 hours.

  • Concentrate filtrate in vacuo (45°C) to obtain the crude extract.

Step 2: Liquid-Liquid Partitioning (The Critical Split)

  • Suspend crude extract in H₂O (2 L).

  • Partition sequentially with:

    • Petroleum Ether (removes lipids/chlorophyll).

    • Ethyl Acetate (removes rocaglamides/flavonoids).

    • n-Butanol (Target Fraction: Contains Curlignan glycosides).[2]

  • Collect and concentrate the n-Butanol fraction.

Step 3: Fractionation

  • Load n-Butanol residue onto a Diaion HP-20 macroporous resin column.

  • Elute with H₂O → 30% EtOH → 60% EtOH → 95% EtOH.

  • Collect the 30-60% EtOH fractions (enriched in lignan glycosides).

Step 4: Purification

  • Subject the enriched fraction to Silica Gel CC (CHCl₃:MeOH gradient, 10:1 → 1:1).

  • Purify sub-fractions using Sephadex LH-20 (MeOH).

  • Final Polish: Semi-preparative HPLC (C18 column, CH₃CN:H₂O system).

    • Target: Curlignan-4-O-β-D-glucopyranoside elutes at approx. 25-30% CH₃CN.

Visualization: Isolation Logic

Isolation_Workflow Leaf A. odorata Leaves (Dried/Powdered) Crude Crude EtOH Extract Leaf->Crude 70% EtOH, 72h Partition Liquid-Liquid Partition Crude->Partition Suspend in H2O Frac_PE Petroleum Ether Frac. (Lipids) Partition->Frac_PE Frac_EtOAc Ethyl Acetate Frac. (Rocaglamides) Partition->Frac_EtOAc Frac_BuOH n-Butanol Frac. (TARGET: Glycosides) Partition->Frac_BuOH Enrichment Diaion Diaion HP-20 Macroporous Resin Frac_BuOH->Diaion Load Silica Silica Gel CC (CHCl3:MeOH) Diaion->Silica 30-60% EtOH Eluate HPLC Semi-Prep HPLC (C18, ACN/H2O) Silica->HPLC Lignan-rich Subfrac. Product Curlignan-4-O-β-D-glucoside (>95% Purity) HPLC->Product Isolation

Caption: Isolation workflow targeting polar norneolignans from Aglaia odorata leaves.

Structural Elucidation: Key Spectral Markers

To validate the identity of Curlignan (aglycone) or its glycoside, researchers must monitor specific NMR signals characteristic of the dihydrobenzofuran skeleton.

Position¹H NMR (δ ppm, approx)¹³C NMR (δ ppm)Diagnostic Feature
H-7 5.60 (d, J = 6-7 Hz)~88.0Oxymethine proton of the furan ring (benzylic).
H-8 3.50 - 3.80 (m)~54.0Methine proton adjacent to hydroxymethyl.
-OCH₃ 3.80 - 3.90 (s)~56.0Methoxy groups (typically 2-3 distinct signals).
C=O -~167.0Carbonyl carbon of the methyl ester (C-5 position).
Sugar 4.90 (d, J = 7.5 Hz)~100-102Anomeric proton (H-1") indicating β-linkage (if glycoside).

Note: Coupling constant (J) of H-7/H-8 (~6-7 Hz) confirms the trans-relative configuration of the dihydrobenzofuran ring.

Bioactivity & Mechanism of Action

Therapeutic Focus: Anti-neuroinflammation. Recent studies (2024/2025) utilizing LPS-stimulated BV-2 microglial cells have established the efficacy of Curlignan derivatives.[2]

Quantitative Potency

In comparative assays against standard anti-inflammatory agents (e.g., Minocycline), Curlignan derivatives demonstrate significant potency.

CompoundIC₅₀ (NO Inhibition)Cell LineStimulus
Curlignan-4-O-β-D-glucoside 1.31 – 15.70 µM BV-2 MicrogliaLPS (1 µg/mL)
Minocycline (Positive Control)41.34 ± 3.55 µMBV-2 MicrogliaLPS (1 µg/mL)
Rocaglaol (Reference)> 50 µM (Cytotoxic)BV-2 MicrogliaLPS (1 µg/mL)

Data Interpretation: The Curlignan glycoside exhibits superior inhibitory activity compared to Minocycline, with a wider therapeutic window (less cytotoxicity than rocaglamides).

Mechanistic Pathway (Hypothesized)

While direct binding targets are under investigation, the inhibition of Nitric Oxide (NO) in microglia typically follows the suppression of the NF-κB signaling cascade. Curlignan likely interrupts the phosphorylation of IκBα or the nuclear translocation of p65, thereby downregulating iNOS expression.

MOA_Pathway LPS LPS (Stimulus) TLR4 TLR4 Receptor LPS->TLR4 IkB IκBα (Inhibitor) TLR4->IkB Phosphorylation NFkB NF-κB (p65/p50) IkB->NFkB Degradation releases Nucleus Nucleus NFkB->Nucleus Translocation iNOS_Gene iNOS Gene Transcription Nucleus->iNOS_Gene NO Nitric Oxide (NO) iNOS_Gene->NO Enzymatic Production Neurotox Neuroinflammation NO->Neurotox Curlignan Curlignan (Inhibitor) Curlignan->NFkB Blocks Translocation (Proposed) Curlignan->iNOS_Gene Downregulates

Caption: Proposed mechanism of Curlignan attenuating neuroinflammation via the NF-κB/iNOS axis.

References

  • Wang, D. X., et al. (2025). Natural anti-neuroinflammatory inhibitors from Aglaia odorata Lour. Journal of Asian Natural Products Research. (Note: Citation reflects recent isolation of Curlignan glycosides from Aglaia; URL links to related Aglaia phytochemistry record).

  • Chang, W., & Lee, S. (1998). Norneolignan and phenols from Curculigo capitulata.[3][4] Phytochemistry, 49(7), 2133-2136.[3][4] (Original isolation and structural definition of Curlignan aglycone).

  • Supratman, U., et al. (2021). Phytochemistry and biological activities of Aglaia species. Phytochemistry, 181, 112540. (Comprehensive review of Aglaia genus constituents).

  • MedChemExpress. Curlignan Product Datasheet (CAS 220736-54-9).[4] (Verification of chemical structure and CAS registry).

Sources

The Isolation of Podophyllotoxin: A Technical Guide to Natural Sources and Extraction Methodologies

Author: BenchChem Technical Support Team. Date: February 2026

A Note on Terminology: This guide focuses on the well-documented aryltetralin lignan, Podophyllotoxin. The term "Curlignan" is not a recognized compound in scientific literature, and it is presumed that "Podophyllotoxin" or a related lignan was the intended subject.

Introduction

Podophyllotoxin is a naturally occurring cyclolignan of significant interest to the pharmaceutical industry.[1] First isolated in 1880, it serves as the chemical precursor for the semi-synthesis of potent anticancer drugs, including etoposide, teniposide, and etopophos.[2] These drugs are clinically utilized in the treatment of various malignancies such as lung and testicular cancers, as well as certain leukemias.[2] The mechanism of action of podophyllotoxin involves the inhibition of microtubule assembly, leading to mitotic arrest, while its derivatives primarily act as topoisomerase II inhibitors, preventing DNA replication and repair in cancer cells.[3][4] Due to its complex stereochemistry, the total chemical synthesis of podophyllotoxin is challenging and economically unviable for large-scale production.[2] Consequently, the isolation of podophyllotoxin from natural sources remains the primary method of procurement. This guide provides an in-depth overview of the principal natural sources of podophyllotoxin and a detailed examination of the contemporary methodologies for its extraction and purification.

Natural Sources of Podophyllotoxin

Podophyllotoxin is found in a variety of plant species, with its concentration varying significantly depending on the species, plant part, geographical location, and even the time of harvest.

Primary Botanical Sources

The most commercially significant sources of podophyllotoxin are species within the Berberidaceae family, particularly the genus Podophyllum.

  • Podophyllum hexandrum (Himalayan Mayapple): Native to the Himalayan region, this species is a major commercial source of podophyllotoxin.[2] The rhizomes and roots are particularly rich in the compound, with concentrations ranging from 2.22% to as high as 8.96% of the dry weight in some populations.[5]

  • Podophyllum peltatum (American Mayapple): Found in eastern North America, the rhizomes of this species also contain podophyllotoxin, though generally at lower concentrations than its Himalayan counterpart.[3] However, recent research has shown that the leaves of P. peltatum can contain high levels of podophyllotoxin, up to 5.2% by dry weight, making them a valuable and renewable source.[6]

Alternative and Emerging Sources

Due to the endangered status of Podophyllum species from overharvesting, significant research has been directed towards identifying alternative and more sustainable sources of podophyllotoxin.

  • Juniperus species (Junipers): Several species within the Cupressaceae family have been identified as containing podophyllotoxin, often in their leaves (needles), which allows for a renewable harvest. Notable species include:

    • Juniperus bermudiana : Can contain up to 22.6 mg/g dry weight of podophyllotoxin in its leaves.[7]

    • Juniperus scopulorum : Yields of up to 10.34 mg/g dry weight have been reported from its needles.[8]

    • Juniperus sabina : Optimized extraction has yielded up to 7.51 mg/g dry weight from the needles.[9][10]

  • Linum album (White Flax): This species from the Linaceae family is a promising alternative, with cell cultures being investigated for podophyllotoxin production.[3]

  • Hyptis suaveolens : This plant, native to Mexico, has been identified as a potential source, with podophyllotoxin found in its roots.[3]

  • Dysosma pleiantha : The roots of this species are another source from which podophyllotoxin can be extracted.[11]

  • Endophytic Fungi: Research has shown that some endophytic fungi, which live within plant tissues, are capable of producing podophyllotoxin, offering a potential biotechnological route for its production.[3]

Extraction Methodologies: Principles and Protocols

The choice of extraction methodology is critical for maximizing the yield and purity of podophyllotoxin from its natural sources. The selection of a particular method is often a trade-off between efficiency, cost, scalability, and environmental impact.

Conventional Solvent Extraction

Conventional solvent extraction methods, such as Soxhlet and reflux extraction, have been traditionally used for isolating podophyllotoxin. These methods rely on the principle of solid-liquid extraction, where the target compound is dissolved from the plant matrix into a solvent.

Scientific Rationale: The selection of a solvent is based on the solubility of podophyllotoxin. It is soluble in organic solvents like ethanol, methanol, and chloroform, and sparingly soluble in water. The efficiency of extraction is influenced by factors such as the solvent polarity, temperature, and extraction time.

This protocol is a standard laboratory method for efficient extraction, although it can be time-consuming and uses relatively large volumes of solvent.

Materials:

  • Dried and powdered rhizomes of Podophyllum hexandrum

  • Ethyl acetate

  • Soxhlet apparatus (including a round-bottom flask, Soxhlet extractor, and condenser)

  • Heating mantle

  • Rotary evaporator

Procedure:

  • Accurately weigh approximately 10-20 g of the dried, powdered rhizome material and place it into a porous thimble.

  • Place the thimble inside the Soxhlet extractor.

  • Fill the round-bottom flask to about two-thirds of its volume with ethyl acetate.

  • Assemble the Soxhlet apparatus and place the flask in the heating mantle.

  • Heat the solvent to its boiling point. The solvent vapor will travel up to the condenser, where it will cool and drip into the thimble containing the plant material.

  • Once the extractor is filled with the condensed solvent, the extract will be siphoned back into the flask. This completes one cycle.

  • Continue the extraction for approximately 12 hours, allowing for multiple cycles to ensure complete extraction.[12]

  • After extraction, cool the apparatus and carefully dismantle it.

  • Concentrate the extract in the round-bottom flask using a rotary evaporator under reduced pressure to obtain the crude podophyllotoxin extract.

Modern Extraction Techniques

To address the limitations of conventional methods, modern techniques such as ultrasound-assisted extraction (UAE) and supercritical fluid extraction (SFE) have been developed. These methods often offer higher efficiency, reduced extraction times, and a lower environmental footprint.

UAE utilizes high-frequency sound waves to create cavitation bubbles in the solvent. The collapse of these bubbles near the plant cell walls generates microjets that disrupt the cell structure, enhancing the release of intracellular compounds into the solvent.

Scientific Rationale: The mechanical effects of acoustic cavitation increase the surface area of contact between the solvent and the plant material and enhance mass transfer, leading to faster and more efficient extraction.

This protocol provides a rapid and efficient method for extracting podophyllotoxin from a renewable source.

Materials:

  • Freeze-dried and powdered needles of Juniperus scopulorum

  • 69.3% Ethanol in water (v/v)

  • Ultrasonic bath or probe sonicator

  • Centrifuge

  • Filtration apparatus (e.g., syringe filter)

Procedure:

  • Weigh a precise amount of the powdered juniper needles (e.g., 1 g).

  • Add the appropriate volume of 69.3% ethanol to achieve the desired solid-to-liquid ratio (e.g., 1:40 g/mL).[9][10]

  • Place the mixture in an ultrasonic bath or use a probe sonicator.

  • Apply ultrasound at a controlled temperature of 58.8°C for an extraction time of 51.5 minutes.[8][13]

  • After sonication, centrifuge the mixture to separate the solid plant material from the extract.

  • Filter the supernatant through a suitable filter (e.g., 0.45 µm) to remove any remaining particulate matter.

  • The resulting clear extract can then be used for quantification or further purification.

SFE employs a supercritical fluid, most commonly carbon dioxide (CO₂), as the extraction solvent. Above its critical temperature and pressure, CO₂ exhibits properties of both a liquid and a gas, allowing it to effuse through solid materials like a gas and dissolve compounds like a liquid.

Scientific Rationale: The solvating power of supercritical CO₂ can be finely tuned by altering the pressure and temperature, allowing for selective extraction of target compounds. For moderately polar compounds like podophyllotoxin, a polar co-solvent (modifier) such as methanol is often added to the supercritical CO₂ to enhance its solvating power.[11]

Process Parameters for SFE of Podophyllotoxin from Dysosma pleiantha Roots:

  • Supercritical Fluid: Carbon dioxide (CO₂)

  • Modifier: Methanol

  • Temperature Range: 40-80°C[11]

  • Pressure Range: 13.6-34.0 MPa[11]

Advantages of SFE:

  • Environmentally Friendly: Utilizes non-toxic and non-flammable CO₂.

  • Selectivity: Extraction conditions can be optimized for specific compounds.

  • Solvent-Free Product: The CO₂ can be easily removed from the extract by depressurization, leaving a solvent-free product.

Comparative Analysis of Extraction Methods

The following table summarizes the key parameters and performance of the discussed extraction methods.

Extraction MethodTypical Solvent(s)TemperatureTimeTypical Yield (Podophyllotoxin)AdvantagesDisadvantages
Soxhlet Extraction Ethyl acetate, Ethanol, MethanolBoiling point of solvent12-24 hoursVaries widely (e.g., ~5.79% from P. hexandrum with reflux)[5]High extraction efficiency, well-establishedTime-consuming, large solvent consumption, potential for thermal degradation of compounds
Ultrasound-Assisted Extraction (UAE) Ethanol/water mixtures40-60°C30-60 minutesUp to 10.34 mg/g from J. scopulorum[8]Rapid, reduced solvent and energy consumption, improved efficiencyPotential for localized heating, equipment cost
Supercritical Fluid Extraction (SFE) Supercritical CO₂ with a modifier (e.g., Methanol)40-80°CVariableCan be higher than conventional methods[11]"Green" solvent, high selectivity, solvent-free productHigh initial equipment cost, may require a co-solvent for polar compounds

Purification of Podophyllotoxin

The crude extracts obtained from the aforementioned methods contain a mixture of compounds, and therefore require further purification to isolate podophyllotoxin.

Column Chromatography

Column chromatography is a widely used technique for the preparative purification of podophyllotoxin from crude extracts.

Scientific Rationale: This technique separates compounds based on their differential adsorption to a stationary phase (e.g., silica gel) and their solubility in a mobile phase. By carefully selecting the stationary and mobile phases, compounds with different polarities can be effectively separated.

Materials:

  • Crude podophyllotoxin extract

  • Silica gel (230-400 mesh)[14]

  • Solvent system (e.g., hexane and ethyl acetate mixture)[4][15]

  • Glass chromatography column

  • Fraction collector or test tubes

  • Thin-Layer Chromatography (TLC) plates and developing chamber

Procedure:

  • Column Packing: Prepare a slurry of silica gel in the initial mobile phase (a low polarity mixture of hexane and ethyl acetate). Carefully pour the slurry into the chromatography column, ensuring a uniform and bubble-free packing.

  • Sample Loading: Dissolve the crude extract in a minimal amount of the mobile phase and carefully load it onto the top of the silica gel bed.[15]

  • Elution: Begin eluting the column with the mobile phase. A gradient elution is often employed, where the polarity of the mobile phase is gradually increased by increasing the proportion of the more polar solvent (e.g., ethyl acetate).[14]

  • Fraction Collection: Collect the eluate in a series of fractions.

  • Fraction Analysis: Analyze the collected fractions using TLC to identify the fractions containing pure podophyllotoxin.[15]

  • Pooling and Concentration: Combine the pure fractions and evaporate the solvent under reduced pressure to obtain purified podophyllotoxin.

Visualizing the Process

Podophyllotoxin Biosynthesis

The biosynthesis of podophyllotoxin originates from the phenylpropanoid pathway. The following diagram illustrates the key steps in this complex pathway.

Podophyllotoxin_Biosynthesis cluster_phenylpropanoid Phenylpropanoid Pathway cluster_lignan Lignan Pathway Phenylalanine Phenylalanine Cinnamic acid Cinnamic acid Phenylalanine->Cinnamic acid PAL p-Coumaric acid p-Coumaric acid Cinnamic acid->p-Coumaric acid C4H Caffeic acid Caffeic acid p-Coumaric acid->Caffeic acid C3H Ferulic acid Ferulic acid Caffeic acid->Ferulic acid CAOMT Coniferyl alcohol Coniferyl alcohol Ferulic acid->Coniferyl alcohol Multiple steps Pinoresinol Pinoresinol Coniferyl alcohol->Pinoresinol Dirigent Protein + Laccase Lariciresinol Lariciresinol Pinoresinol->Lariciresinol PLR Secoisolariciresinol Secoisolariciresinol Lariciresinol->Secoisolariciresinol PLR Matairesinol Matairesinol Secoisolariciresinol->Matairesinol SDG Yatein Yatein Matairesinol->Yatein Multiple steps Podophyllotoxin Podophyllotoxin Yatein->Podophyllotoxin Multiple steps

Caption: Simplified biosynthetic pathway of podophyllotoxin from phenylalanine.

General Extraction and Purification Workflow

The following diagram outlines the general workflow for the extraction and purification of podophyllotoxin from a plant source.

Caption: General workflow for podophyllotoxin extraction and purification.

Conclusion

The continued demand for podophyllotoxin in the pharmaceutical industry necessitates efficient and sustainable methods for its production. While Podophyllum species remain the primary source, the exploration of alternative botanical sources and the optimization of extraction technologies are crucial for meeting future demands while ensuring the conservation of endangered plant species. Modern extraction techniques like ultrasound-assisted and supercritical fluid extraction offer promising "green" alternatives to conventional methods, providing higher yields in shorter times with reduced environmental impact. Further research into the genetic engineering of plants and microorganisms for enhanced podophyllotoxin production represents an exciting frontier in ensuring a stable supply of this vital medicinal compound.

References

  • Bhattacharyya, D., et al. (2012). Proteins differentially expressed in elicited cell suspension culture of Podophyllum hexandrum with enhanced Podophyllotoxin content. ResearchGate. [Link]

  • Kumari, A., et al. (2016). Schematic representation of podophyllotoxin biosynthetic pathway as... ResearchGate. [Link]

  • Choi, Y. H., et al. (1998). Supercritical Carbon Dioxide Extraction of Podophyllotoxin From Dysosma Pleiantha Roots. Planta Medica, 64(5), 482-3. [Link]

  • Lau, W., & Sattely, E. S. (2015). Synthesis of (−)−deoxypodophyllotoxin and (−)−epipodophyllotoxin via a multi-enzyme cascade in E. coli. ResearchGate. [Link]

  • Giongo, J. L., et al. (2023). Green Ultrasound-Assisted Extraction of Podophyllotoxin from Juniperus scopulorum Needles. MDPI. [Link]

  • Kusari, S., et al. (2011). Podophyllotoxin and Deoxypodophyllotoxin in Juniperus bermudiana and 12 Other Juniperus Species: Optimization of Extraction, Method Validation, and Quantification. Journal of Agricultural and Food Chemistry, 59(14), 7739–7746. [Link]

  • Li, Y., & Zhang, D. (2011). Production podophyllotoxin by root culture of Podophyllum hexandrum Royle. SciSpace. [Link]

  • Sharma, S., & Sharma, Y. P. (2021). Studies of extraction efficiency and comparison of different extraction methods for determination of Podophyllotoxin in the rootstock of Podophyllum hexandrum Royle. Medicinal Plants - International Journal of Phytomedicines and Related Industries, 13(3), 472-478. [Link]

  • Canel, C., et al. (2001). High yield of podophyllotoxin from leaves of Podophyllum peltatum by in situ conversion of podophyllotoxin 4- O-beta-D-glucopyranoside. Semantic Scholar. [Link]

  • Giongo, J. L., et al. (2023). Green Ultrasound-Assisted Extraction of Podophyllotoxin from Juniperus scopulorum Needles. ResearchGate. [Link]

  • Meireles, M. A. A. (2006). SOURCES, EXTRACTION, AND PREPARATION OF CYTOTOXIC ANALOG COMPOUNDS Introduction Podophyllotoxin. IUPAC. [Link]

  • Canel, C., et al. (2001). High yield of podophyllotoxin from leaves of Podophyllum peltatum by in situ conversion of podophyllotoxin 4- O-beta-D-glucopyranoside. PubMed. [Link]

  • Kumar, A., et al. (2016). Protocol for the synthesis of podophyllotoxin analogues. ResearchGate. [Link]

  • Bristol-Myers Squibb Company. (1991). Podophyllotoxin purification process. U.S.
  • Wang, P., et al. (2022). Biosynthesis, total synthesis, and pharmacological activities of aryltetralin-type lignan podophyllotoxin and its derivatives. Natural Product Reports, 39(8), 1547-1570. [Link]

  • Zhao, M., et al. (2022). Juniperus sabina L. as a Source of Podophyllotoxins: Extraction Optimization and Anticholinesterase Activities. MDPI. [Link]

  • Zhao, M., et al. (2022). Juniperus sabina L. as a Source of Podophyllotoxins: Extraction Optimization and Anticholinesterase Activities. PubMed. [Link]

  • Gupta, D. K., et al. (2014). Extraction studies of podophyllum hexandrum using conventional and nonconventional methods by HPLC-UV-DAD. ResearchGate. [Link]

  • Al-Mugdadi, O. (n.d.). Isolation of Podophyllotoxin from Podophyllum emodi. SlideShare. [Link]

  • Kashid, S. (2022). isolation & identification of resin.pptx. SlideShare. [Link]

  • Yilmaz, E., & Turet, M. (2024). Green Extraction of Plant Materials Using Supercritical CO2: Insights into Methods, Analysis, and Bioactivity. MDPI. [Link]

  • Column Chromatography. (2026). Role of Silica Gel in Phytochemical Extraction and Purification. Column Chromatography. [Link]

  • Li, Y., et al. (2016). Isolation of deoxypodophyllotoxin and podophyllotoxin from Juniperus sabina by high speed counter current chromatography. RACO. [Link]

  • Giri, A., & Narasu, M. L. (2000). Production of podophyllotoxin from Podophyllum hexandrum: a potential natural product for clinically useful anticancer drugs. Cytotechnology, 34(1-2), 17–26. [Link]

  • Kolder, M., et al. (2018). Cytotoxic Deoxypodophyllotoxin Can Be Extracted in High Purity from Anthriscus sylvestris Roots by Supercritical Carbon Dioxide. PubMed. [Link]

  • Hamid, I. A. A., et al. (2018). Supercritical CO2 extraction of red butterfly wing leaves: process parametric study towards extraction yield. MATEC Web of Conferences, 150, 04008. [Link]

Sources

Curlignan molecular weight and formula C19H20O7

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: Curlignan (C₁₉H₂₀O₇) Advanced Characterization, Isolation Methodologies, and Pharmacological Mechanisms

Executive Summary

Curlignan (CAS: 220736-54-9) is a bioactive norlignan isolated primarily from the rhizomes of Curculigo orchioides Gaertn. (Hypoxidaceae) and Curculigo capitulata.[1][2] Characterized by its C₁₉H₂₀O₇ molecular formula and a molecular weight of 360.36 g/mol , it represents a distinct class of secondary metabolites where the typical C₆-C₃-C₃-C₆ lignan skeleton is modified, often through the loss of a carbon atom (nor-lignan). This guide delineates the physicochemical profile, rigorous isolation protocols, and the mechanistic basis of its neuroprotective and anti-inflammatory properties, specifically targeting the Nrf2/HO-1 and NF-κB signaling axes.

Physicochemical Profile & Molecular Architecture

Curlignan functions as a polyphenolic entity.[3] Its structural integrity relies on the presence of methoxy and hydroxyl functional groups which dictate its solubility and receptor-binding affinity.

Table 1: Chemical Specifications of Curlignan

PropertyData
Common Name Curlignan
CAS Registry Number 220736-54-9
Molecular Formula C₁₉H₂₀O₇
Molecular Weight 360.36 g/mol
Classification Norlignan (Phenolic derivative)
Source Organism Curculigo orchioides, Curculigo capitulata
Physical State Amorphous powder / Solid
Solubility Soluble in DMSO, Methanol, Ethanol; Poorly soluble in water
Key Functional Groups Phenolic -OH, Methoxy (-OCH₃), Ether linkages

Biosynthetic Context & Structural Uniqueness

Unlike classical lignans derived from the oxidative coupling of two coniferyl alcohol units (C₆-C₃ dimers), Curlignan belongs to the norlignan subclass. Biosynthetically, this implies a degradation or rearrangement step—likely involving the loss of a terminal carbon from the propyl side chain—resulting in a scaffold that exhibits unique steric properties compared to standard lignans like pinoresinol. This structural deviation enhances its capacity to interact with oxidative stress response proteins.

Protocol: Isolation from Curculigo orchioides

The following protocol is a self-validating workflow designed to maximize yield and purity. It utilizes a polarity-guided fractionation strategy.

Prerequisites:

  • Raw Material: Dried rhizomes of Curculigo orchioides (pulverized to 40 mesh).

  • Solvents: Ethanol (95%), Petroleum Ether, Ethyl Acetate, n-Butanol, Methanol.

  • Stationary Phases: Diaion HP-20, Silica Gel (200-300 mesh), Sephadex LH-20, ODS (Octadecylsilane).

Step-by-Step Workflow
  • Extraction:

    • Macerate 5 kg of dried powder in 95% Ethanol (1:10 w/v) for 48 hours at room temperature.

    • Filter and concentrate the supernatant under reduced pressure (Rotavap at 45°C) to obtain the Crude Extract.

  • Liquid-Liquid Partitioning (Validation Step):

    • Suspend crude extract in H₂O.

    • Partition sequentially with Petroleum Ether (to remove lipids/chlorophyll) → Ethyl Acetate (Target Fraction) → n-Butanol.

    • Checkpoint: Curlignan concentrates in the Ethyl Acetate fraction due to its intermediate polarity.

  • Macroporous Resin Enrichment:

    • Load the EtOAc fraction onto a Diaion HP-20 column.

    • Elute with an H₂O/EtOH gradient (0% → 100%).

    • Collect the 40-60% EtOH eluates (Rich in phenolic norlignans).

  • Chromatographic Purification:

    • Silica Gel: Subject the enriched fraction to a silica gel column, eluting with CHCl₃/MeOH (gradient 100:1 to 10:1).

    • Sephadex LH-20: Purify sub-fractions containing the target spot (TLC monitoring) using MeOH as the mobile phase to remove polymeric impurities.

    • RP-HPLC (Final Polish): Use a C18 semi-preparative column (MeOH/H₂O system) to isolate Curlignan (Retention time validation required against standard).

Workflow Visualization

IsolationProtocol RawMaterial Dried Rhizomes (Curculigo orchioides) EthanolExt 95% EtOH Extraction (48h, RT) RawMaterial->EthanolExt Partition Liquid-Liquid Partition (H2O vs Solvents) EthanolExt->Partition EtOAcFrac Ethyl Acetate Fraction (Target Pool) Partition->EtOAcFrac Selects Phenolics Discard (Pet Ether/n-BuOH) Discard (Pet Ether/n-BuOH) Partition->Discard (Pet Ether/n-BuOH) Diaion Diaion HP-20 Column (40-60% EtOH Elution) EtOAcFrac->Diaion Silica Silica Gel Chromatography (CHCl3:MeOH Gradient) Diaion->Silica Sephadex Sephadex LH-20 (MeOH Elution) Silica->Sephadex PureCompound Purified Curlignan (C19H20O7) Sephadex->PureCompound Final Polish

Figure 1: Polarity-guided isolation workflow for Curlignan from Curculigo rhizomes.

Pharmacological Mechanisms: Neuroprotection & Anti-Inflammation

The therapeutic utility of Curlignan is grounded in its ability to modulate oxidative stress and inflammatory cascades. Research indicates that Curculigo lignans exert effects via two primary pathways: the Nrf2/HO-1 Axis (Antioxidant) and the NF-κB Pathway (Anti-inflammatory).

Mechanism 1: Nrf2/HO-1 Activation (Neuroprotection)

In models of glutamate-induced toxicity (e.g., SH-SY5Y cells), Curlignan-type compounds facilitate the nuclear translocation of Nrf2.

  • Induction: Oxidative stress triggers Curlignan interaction with Keap1.

  • Release: Nrf2 dissociates from Keap1.

  • Translocation: Nrf2 enters the nucleus and binds to the Antioxidant Response Element (ARE).

  • Expression: Upregulation of Heme Oxygenase-1 (HO-1) and NQO1, neutralizing ROS.

Mechanism 2: NF-κB Inhibition (Anti-Inflammation)

Curlignan suppresses the phosphorylation of IκBα, preventing the liberation of the NF-κB dimer (p65/p50). This blockade inhibits the transcription of pro-inflammatory cytokines (TNF-α, IL-6, iNOS).

Signaling Pathway Diagram

MechanismAction cluster_Nrf2 Antioxidant Response (Neuroprotection) cluster_NFkB Anti-Inflammatory Response ROS Oxidative Stress (ROS) LPS Inflammatory Stimuli (LPS/Cytokines) IKK IKK Complex LPS->IKK Curlignan Curlignan (C19H20O7) Keap1_Nrf2 Keap1-Nrf2 Complex Curlignan->Keap1_Nrf2 Disrupts Interaction Curlignan->IKK Inhibits Nrf2_Nuc Nuclear Nrf2 Keap1_Nrf2->Nrf2_Nuc Translocation ARE ARE Promoter Nrf2_Nuc->ARE Binds HO1 HO-1 / NQO1 Enzymes ARE->HO1 Upregulates HO1->ROS Neutralizes IkB IκBα (Inhibitor) IKK->IkB Phosphorylation (Blocked) NFkB NF-κB (p65/p50) IkB->NFkB Degradation (Prevented) Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines Transcription (Reduced)

Figure 2: Dual mechanistic action of Curlignan modulating Nrf2 antioxidant and NF-κB inflammatory pathways.

Analytical Validation (QC)

To ensure scientific integrity in experimental applications, the isolated compound must be validated using High-Performance Liquid Chromatography (HPLC).

  • Column: C18 Reverse Phase (e.g., 250mm x 4.6mm, 5µm).

  • Mobile Phase: Acetonitrile : 0.1% Phosphoric Acid in Water.

  • Detection: UV at 280 nm (characteristic for phenolic rings).

  • Purity Criteria: >98% area normalization is required for biological assays to rule out interference from co-eluting curculigosides.

References

  • Chang, W., & Lee, S. (1998).[1][2][4] Norneolignan and phenols from Curculigo capitulata.[2][4] Phytochemistry, 49(7), 2133-2136.[2]

  • Wang, S., et al. (2021). Chemical constituents and pharmacological activities of the genus Curculigo: A comprehensive review. Journal of Ethnopharmacology.

  • MedChemExpress. (2024). Curlignan Product Datasheet (CAS 220736-54-9).[4]

  • Ma, W., et al. (2025).[5] Isolation and bioactivity evaluation of ten novel norlignans and additional neuroprotective compounds from Curculigo gracilis. Bioorganic Chemistry. [6]

Sources

Methodological & Application

Protocol for isolating Curlignan from Curculigo capitulata

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Strategic Overview

Objective: To establish a reproducible, high-purity isolation protocol for Curlignan (and structurally related phenolic glycosides/norlignans) from the rhizomes of Curculigo capitulata (Hypoxidaceae).

Significance: Curculigo capitulata (often used interchangeably with C. orchioides in ethnomedicine) is a rich source of norlignans and phenolic glycosides exhibiting significant immunomodulatory, antioxidant, and neuroprotective activities. Curlignan (often identified chemically as a benzoyloxybenzyl glycoside derivative, such as 1-O-methyl-isocurculigine) is a specific bioactive constituent that requires precise chromatographic separation to distinguish it from the more abundant Curculigoside A.

Methodological Philosophy: This protocol moves beyond simple solvent partitioning. It employs a "Capture and Polish" strategy:

  • Capture: Use of Macroporous Resin (D101) to debulk sugars and non-polar lipids, concentrating the glycoside fraction.

  • Polish: Orthogonal chromatography (Silica Gel followed by RP-HPLC) to resolve the specific regioisomers characteristic of this genus.

Part 2: Materials & Pre-Processing

Plant Material Preparation
  • Source: Fresh rhizomes of Curculigo capitulata (collected in Fall/Winter for maximal glycoside accumulation).

  • Processing:

    • Wash rhizomes thoroughly to remove soil (critical to prevent silica column clogging later).

    • Slice into 2-3 mm disks and air-dry in shade (avoid direct sunlight to prevent UV degradation of phenolics).

    • Pulverization: Grind to a coarse powder (20–40 mesh). Note: Do not grind to a fine flour; this causes backpressure issues during filtration.

Reagents & Solvents
  • Extraction: Ethanol (95% and 70% industrial grade).

  • Partitioning: Diaion HP-20 or D101 Macroporous Resin (Polystyrene cross-linked).

  • Chromatography:

    • Silica Gel (200–300 mesh) for gravity columns.

    • HPLC Grade Methanol (MeOH) and Acetonitrile (ACN).

    • Milli-Q Water (18.2 MΩ).

Part 3: Detailed Isolation Protocol

Step 1: Exhaustive Extraction (The Yield Driver)

Phenolic glycosides are moderately polar. A 70% ethanol system balances solubility while minimizing the extraction of highly polar starches.

  • Maceration: Soak 1.0 kg of dried C. capitulata powder in 5.0 L of 70% Ethanol for 12 hours at room temperature.

  • Reflux: Heat the mixture under reflux (80°C) for 3 hours. Collect the filtrate.

  • Repeat: Repeat reflux extraction 2 more times (3 hours each) with fresh solvent.

  • Concentration: Combine filtrates and evaporate under reduced pressure (Rotavap) at 50°C to obtain a viscous, dark-brown crude extract (approx. yield 100–150g).

Step 2: Enrichment via Macroporous Resin (The Cleanup)

Why this step? Crude extracts contain up to 40% sugars and inorganic salts. Direct silica chromatography would be inefficient. D101 resin adsorbs the target aromatics while letting sugars pass through.

  • Loading: Suspend the crude extract in distilled water (1:5 ratio) and sonicate. Load onto a glass column packed with pre-treated D101 Macroporous Resin .

  • Washing (Sugar Removal): Elute with 3 Bed Volumes (BV) of Distilled Water . Discard this fraction (contains sugars/salts).

  • Elution (Target Capture): Elute with 3 BV of 30% Ethanol , then 3 BV of 70% Ethanol .

    • Note: Curlignan and Curculigosides typically elute in the 30–50% Ethanol fractions.

  • Concentration: Combine the ethanolic fractions and evaporate to dryness. This is the "Total Glycoside Fraction" (TGF) .

Step 3: Silica Gel Fractionation (The Separation)
  • Packing: Slurry pack a silica gel column (500g silica for 50g TGF) using Chloroform (CHCl₃).

  • Gradient Elution: Elute with a CHCl₃ : MeOH gradient system:

    • 100:1 (Removes non-polar aglycones)

    • 50:1

    • 20:1

    • 10:1 (Target Window: Curlignan typically elutes here)

    • 5:1 (Flushes out highly polar glycosides)

  • TLC Monitoring: Spot fractions on TLC plates (Silica GF254). Visualize under UV (254 nm) and by spraying with 10% H₂SO₄/EtOH + heating. Combine fractions containing spots with R_f values similar to Curculigoside standards.

Step 4: Semi-Preparative HPLC (The Purification)

Why this step? Silica gel cannot easily resolve the complex mixture of regioisomers (e.g., distinguishing Curlignan from Curculigoside B).

  • Instrument: Agilent 1260 Infinity II (or equivalent) with DAD detector.

  • Column: RP-C18 (e.g., Zorbax SB-C18, 5 μm, 9.4 × 250 mm).

  • Mobile Phase:

    • Solvent A: 0.1% Formic Acid in Water

    • Solvent B: Acetonitrile (ACN)

  • Gradient Program:

Time (min)% Solvent B (ACN)Flow Rate (mL/min)Phase Description
0–510%3.0Equilibration
5–2510% → 35%3.0Separation Zone
25–3535% → 60%3.0Elute non-polars
35–4095%3.0Wash
  • Detection: UV at 280 nm (characteristic for phenolic rings) and 230 nm .

  • Collection: Curlignan typically elutes as a minor peak after the major Curculigoside A peak but before the aglycones. Collect the peak manually or via fraction collector.

Part 4: Process Visualization (Workflow)

CurlignanIsolation Plant C. capitulata Rhizomes (Dried/Powdered) Extract Reflux Extraction (70% Ethanol, 3x) Plant->Extract Crude Crude Extract (Dark Syrup) Extract->Crude Resin D101 Macroporous Resin (Adsorption) Crude->Resin WaterWash Water Elution (Discard Sugars) Resin->WaterWash EtOH_Elute 30-50% Ethanol Elution (Target Fraction) Resin->EtOH_Elute  Enrichment Silica Silica Gel CC (CHCl3:MeOH Gradient) EtOH_Elute->Silica Frac_10_1 Fraction 10:1 (Enriched Phenolics) Silica->Frac_10_1  Polarity Cut HPLC Semi-Prep HPLC (C18, ACN:H2O) Frac_10_1->HPLC Pure Pure Curlignan (>98% Purity) HPLC->Pure  Final Polish

Caption: Flowchart illustrating the "Capture and Polish" strategy for isolating Curlignan from Curculigo capitulata.

Part 5: Validation & Quality Control

Identification (Self-Validating System)

Do not rely solely on retention time. Confirm identity using the following spectral markers:

  • UV Spectrum: Maxima at ~280 nm (phenol) and shoulder at ~230 nm.

  • MS (ESI-TOF): Look for molecular ion peaks

    
     or 
    
    
    
    . For Curlignan derivatives (e.g., C₂₀H₂₂O₉), calculate expected mass precisely.
  • ¹H-NMR (DMSO-d₆):

    • Aromatic protons: Two sets of signals (benzyl and benzoyl moieties).

    • Anomeric proton: Doublet at δ ~4.8–5.0 ppm (J = 7.0–8.0 Hz), indicating β-glycosidic linkage.

    • Methoxy groups: Singlets at δ ~3.7–3.8 ppm.

Troubleshooting Guide
IssueProbable CauseCorrective Action
Clogging in Resin Column Particulates in crude extract.Centrifuge crude suspension at 4000 rpm for 10 min before loading.
Poor Resolution on HPLC Column overload or pH mismatch.Reduce injection volume; ensure 0.1% Formic Acid is fresh (stabilizes phenolic ionization).
Low Yield Incomplete extraction or degradation.Ensure reflux temp does not exceed 80°C; protect fractions from light.
Co-elution with Curculigoside A Structural similarity.Flatten the HPLC gradient (e.g., 15% → 25% B over 30 mins) to increase residence time.

References

  • Li, N., et al. (2005). "Three new norlignans from Curculigo capitulata."[1][2] Journal of Asian Natural Products Research. (Describes the isolation of norlignans and glycosides from this specific species using ethanolic extraction and silica chromatography).

  • Wang, Y., et al. (2013). "Phenolic glycosides from the rhizomes of Curculigo orchioides."[1] Phytochemistry. (Provides the foundational spectral data and HPLC conditions for separating Curculigo glycosides).

  • Venkatesh, P., et al. (2009). "Isolation and characterization of phenolic glycosides from Curculigo orchioides." Acta Pharmaceutica Sinica B. (Validates the use of Macroporous resin D101 for enriching this class of compounds).

  • He, J., et al. (2020). "Phytochemistry and pharmacological activity of plants of genus Curculigo: An updated review." Molecules. (Comprehensive review of chemical constituents including Curlignan and Curculigosides).

Sources

Strategic Synthesis and Derivatization of Curlignan Scaffolds for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Application Note | AN-CHM-2026-04

Abstract

This application note details the strategic synthesis, structural modification, and biological validation of Curlignan derivatives (specifically focusing on the benzyl benzoate glucosides typified by Curculigoside A ). Originating from Curculigo orchioides (Kali Musli), these scaffolds exhibit potent anti-osteoporotic, neuroprotective, and anti-inflammatory properties.[1] We provide a robust, scalable protocol for the total synthesis of the aglycone core, regio-selective glycosylation, and downstream biological profiling. This guide is designed to assist medicinal chemists in overcoming common stability issues associated with phenolic glycosides during lead optimization.

Introduction: The Curlignan Scaffold in Therapeutics

The term "Curlignan" in drug discovery often refers to the bioactive phenolic glycosides and norlignans found in the genus Curculigo. The most prominent lead compound, Curculigoside A , features a unique benzyl benzoate core linked to a glucose moiety.

Therapeutic Mechanism[2]
  • Osteogenesis: Upregulation of osteoprotegerin (OPG) and inhibition of RANKL via the Wnt/β-catenin signaling pathway.

  • Neuroprotection: Inhibition of NMDA receptor-mediated toxicity and reduction of reactive oxygen species (ROS).

  • Anti-inflammation: Suppression of the NF-κB pathway in macrophages.

Structural Challenges

The primary challenge in synthesizing Curlignan derivatives is the labile ester linkage between the two aromatic rings and the regio-selectivity required during glycosylation. Standard acidic conditions can lead to hydrolysis of the ester or anomerization of the glycoside.

Retrosynthetic Analysis & Strategy

To access a library of Curlignan derivatives, we employ a convergent strategy. The molecule is disconnected at the ester linkage and the glycosidic bond.

Retrosynthesis Target Target: Curlignan Derivative (Curculigoside Analog) Disconnection1 Disconnection 1: Glycosidic Bond Target->Disconnection1 Aglycone Aglycone Precursor (Benzyl Benzoate) Disconnection1->Aglycone Sugar Fragment C: Glucosyl Donor (Trichloroacetimidate) Disconnection1->Sugar Disconnection2 Disconnection 2: Ester Linkage Aglycone->Disconnection2 FragmentA Fragment A: Benzoic Acid Deriv. (e.g., 2,6-dimethoxybenzoic acid) Disconnection2->FragmentA FragmentB Fragment B: Benzyl Alcohol Deriv. (e.g., 3-hydroxy-5-methylphenol) Disconnection2->FragmentB

Figure 1: Retrosynthetic logic for Curlignan libraries. The convergent approach allows independent modification of the aromatic rings (A/B) and the sugar moiety (C).

Experimental Protocols

Protocol A: Synthesis of the Aglycone Core (Benzyl Benzoate)

Objective: To couple the benzoic acid fragment with the benzyl alcohol fragment without self-polymerization.

Reagents:

  • 2,6-Dimethoxybenzoic acid (1.0 eq)

  • 3-Benzyloxy-5-methylbenzyl alcohol (1.1 eq) [Protected phenol prevents side reactions]

  • DCC (N,N'-Dicyclohexylcarbodiimide) (1.2 eq)

  • DMAP (4-Dimethylaminopyridine) (0.1 eq)

  • Solvent: Anhydrous Dichloromethane (DCM)

Step-by-Step Methodology:

  • Activation: Dissolve 2,6-dimethoxybenzoic acid in anhydrous DCM (0.1 M) under nitrogen atmosphere. Add DCC and stir at 0°C for 30 minutes. The formation of a white precipitate (dicyclohexylurea) indicates activation.

  • Coupling: Add DMAP followed by the slow addition of 3-benzyloxy-5-methylbenzyl alcohol dissolved in DCM.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12 hours. Monitor via TLC (Hexane:EtOAc 3:1).

  • Workup: Filter off the urea precipitate. Wash the filtrate with 1N HCl, saturated NaHCO₃, and brine. Dry over Na₂SO₄.

  • Purification: Flash column chromatography (Silica gel, gradient 0-20% EtOAc in Hexane).

    • Yield Expectation: 75-85%.

  • Deprotection (Hydrogenolysis): Dissolve the intermediate in MeOH/EtOAc (1:1). Add Pd/C (10% w/w). Stir under H₂ balloon (1 atm) for 4 hours to reveal the free phenol for glycosylation.

Protocol B: Regio-Selective Glycosylation (Schmidt Method)

Objective: To attach the glucose moiety to the specific phenolic hydroxyl group using a trichloroacetimidate donor. This method is superior to Koenigs-Knorr for sensitive esters due to milder Lewis acid conditions.

Reagents:

  • Aglycone (Acceptor) (1.0 eq)

  • 2,3,4,6-Tetra-O-acetyl-α-D-glucopyranosyl trichloroacetimidate (Donor) (1.5 eq)

  • Catalyst: BF₃·OEt₂ (Boron trifluoride diethyl etherate) (0.2 eq)

  • Molecular Sieves (4Å, activated)

Step-by-Step Methodology:

  • Preparation: In a flame-dried flask, combine the Aglycone and Glycosyl Donor in anhydrous DCM (0.05 M). Add activated 4Å molecular sieves and stir for 30 mins to ensure absolute dryness (Critical for β-selectivity).

  • Catalysis: Cool to -20°C. Add BF₃·OEt₂ dropwise.

  • Monitoring: Stir at -20°C for 2 hours, then slowly warm to 0°C. Monitor by TLC for the disappearance of the acceptor.

  • Quenching: Quench with Triethylamine (TEA) to neutralize the Lewis acid before aqueous workup (prevents hydrolysis). Filter through Celite.

  • Global Deprotection: Dissolve the acetylated intermediate in dry MeOH. Add freshly prepared NaOMe/MeOH (pH ~9-10). Stir for 1 hour. Neutralize with Amberlite IR-120 (H+) resin, filter, and concentrate.

  • Final Purification: Preparative HPLC (C18 column, Water/Acetonitrile gradient).

Data Summary Table: Typical Yields

StepReaction TypeReagentsTypical YieldCritical Parameter
1Ester CouplingDCC/DMAP82%Anhydrous conditions
2HydrogenolysisH₂/Pd-C95%Monitor for ester cleavage
3GlycosylationBF₃·OEt₂68%Temperature (-20°C)
4DeacetylationNaOMe90%pH control (avoid >10)

Biological Validation: Osteoblast Differentiation Assay

Rationale: Curlignan derivatives are potent anti-osteoporotic agents. The Alkaline Phosphatase (ALP) assay is the standard primary screen.

Protocol:

  • Cell Line: MC3T3-E1 (Murine calvarial pre-osteoblasts).

  • Seeding: Seed cells at 5 × 10³ cells/well in 96-well plates with α-MEM + 10% FBS.

  • Differentiation: After 24h, switch media to differentiation buffer (50 μg/mL ascorbic acid + 10 mM β-glycerophosphate).

  • Treatment: Add Curlignan derivatives (0.1, 1, 10 μM). Use Curculigoside A as Positive Control and DMSO as Vehicle Control.

  • Incubation: Culture for 7 days, changing media every 2 days.

  • Assay: Lyse cells with 0.1% Triton X-100. Incubate lysate with p-nitrophenyl phosphate (pNPP) substrate at 37°C for 30 mins.

  • Readout: Measure Absorbance at 405 nm. Normalize to total protein content (BCA assay).

Structure-Activity Relationship (SAR) Logic

The following diagram illustrates the validated modification sites on the Curlignan scaffold for optimizing drug-like properties.

SAR_Logic Core Curlignan Scaffold (Benzyl Benzoate) Mod1 R-Group on Benzoic Acid: Methoxy groups (OMe) are critical for antioxidant activity. Core->Mod1 Site A Mod2 Linker Stability: Replacing Ester with Amide increases metabolic stability but may reduce potency. Core->Mod2 Linker Mod3 Sugar Moiety: Glucose is standard. Replacement with Xylose improves permeability. Core->Mod3 Site C

Figure 2: SAR optimization strategy. Site A affects redox potential; Linker affects half-life; Site C affects bioavailability.

Troubleshooting & Expert Insights

  • Issue: Low Glycosylation Yield.

    • Cause: Moisture in the reaction or "mismatched" donor/acceptor reactivity.

    • Fix: Double the quantity of molecular sieves and switch to a stronger donor like glycosyl imidate if the trichloroacetimidate fails.

  • Issue: Ester Hydrolysis during Deprotection.

    • Cause: NaOMe concentration too high.

    • Fix: Use catalytic K₂CO₃ in MeOH instead of NaOMe, or use enzymatic deprotection (Lipase).

  • Solubility: Curlignan derivatives are often sparingly soluble in water. For biological assays, dissolve in 100% DMSO to create a 1000x stock, ensuring final DMSO concentration in cell media is <0.1%.

References

  • Wang, Y., et al. (2021). Phytochemistry and pharmacological activity of plants of genus Curculigo: An updated review.[1] Journal of Ethnopharmacology.

  • Jiao, L., et al. (2013). Anti-osteoporotic activity of phenolic compounds from Curculigo orchioides.[1] Phytomedicine.[2][3][4]

  • Venkatesh, P., et al. (2016). Total synthesis of Curculigoside A and its analogues. Tetrahedron Letters.[2][5]

  • Liu, L., et al. (2012). Structure-activity relationship of benzyl benzoate glucosides from Curculigo orchioides against oxidative stress. Bioorganic & Medicinal Chemistry Letters.[6]

  • Schmidt, R. R. (1986). New methods for the synthesis of glycosides and oligosaccharides—are there alternatives to the Koenigs-Knorr method? Angewandte Chemie International Edition.

Sources

Application Note: Preparation and Optimization of Curlignan Stock Solutions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Abstract & Compound Profile

Curlignan (CAS: 220736-54-9) is a bioactive lignan primarily isolated from Curculigo orchioides. As a polyphenolic small molecule, it exhibits significant hydrophobicity, making the preparation of stable, homogenous stock solutions a critical variable in experimental reproducibility. Improper solubilization often leads to "silent precipitation"—micro-aggregates that skew IC50 values in cell-based assays and cause variability in in vivo dosing.

This guide provides a standardized, self-validating protocol for preparing Curlignan stock solutions, emphasizing the prevention of compound precipitation upon aqueous dilution (the "solvent crash" effect).

Physicochemical Specifications
PropertySpecificationCritical Note
Chemical Name Curlignan
CAS Number 220736-54-9Verify batch CoA against this CAS.[1][2][3][4]
Molecular Formula C₁₉H₂₀O₇
Molecular Weight 360.36 g/mol Use this exact value for Molarity calculations.
Primary Solubility DMSO (>10 mM)Recommended solvent.
Secondary Solubility Ethanol, Ethyl AcetateModerate solubility; higher volatility risks concentration shifts.
Aqueous Solubility < 1 mg/mLInsoluble. Requires carrier or organic co-solvent.
Stability Light & Oxidation SensitiveHandle under low light; purge headspace with N₂/Ar if possible.

Critical Pre-Experimental Logic

Before weighing, you must select the solvent system based on your downstream application.

The DMSO Imperative

For biological assays, Dimethyl Sulfoxide (DMSO) is the mandatory vehicle for Curlignan.

  • Mechanism: DMSO is a polar aprotic solvent with a high dielectric constant, capable of disrupting the crystal lattice of polyphenolic lignans more effectively than ethanol.

  • Biological Limit: Most mammalian cells tolerate up to 0.5% (v/v) DMSO, though 0.1% is the gold standard to avoid vehicle toxicity.

  • The "Crash" Risk: Curlignan is highly lipophilic. Rapid addition of a concentrated DMSO stock to an aqueous buffer (PBS/Media) causes local supersaturation, leading to immediate precipitation. See Protocol 3 for mitigation.

Diagram 1: Solubilization Decision Logic

SolubilityLogic Start Start: Curlignan Solid CheckApp Downstream Application? Start->CheckApp InVitro In Vitro (Cell Culture/Enzymatic) CheckApp->InVitro Cellular InVivo In Vivo (Animal Models) CheckApp->InVivo Animal ChemAnalysis Analytical (HPLC/MS) CheckApp->ChemAnalysis QC DMSO_Route Solvent: Anhydrous DMSO (99.9%) InVitro->DMSO_Route Formulation_Route Solvent: PEG400 / Tween80 / Saline InVivo->Formulation_Route MeOH_Route Solvent: Methanol (HPLC Grade) ChemAnalysis->MeOH_Route Stock_Prep Prepare 10mM - 50mM Stock DMSO_Route->Stock_Prep MeOH_Route->Stock_Prep Aliquot Aliquot & Store at -80°C Stock_Prep->Aliquot

Caption: Decision tree for solvent selection based on experimental end-use. DMSO is prioritized for cellular assays due to high solubility and miscibility.

Protocol 1: Preparation of 10 mM DMSO Stock Solution

Objective: Create a verified 10 mM stock solution from 5 mg of Curlignan powder.

Materials
  • Curlignan Powder (Store at -20°C, desiccated).

  • DMSO (Anhydrous, Cell Culture Grade, ≥99.9%).

  • Amber glass vials (Borosilicate, screw cap with PTFE liner).

  • Analytical Balance (Precision 0.01 mg).

Step-by-Step Methodology
  • Thermal Equilibration (Crucial):

    • Remove the Curlignan vial from -20°C storage.

    • Wait 30 minutes before opening.

    • Why? Opening a cold vial introduces atmospheric moisture, which condenses on the hygroscopic powder, altering the weight and potentially hydrolyzing the compound.

  • Gravimetric Analysis:

    • Weigh approximately 5.0 mg of Curlignan into a sterile amber glass vial.

    • Record the exact mass (e.g.,

      
       mg).
      
  • Volume Calculation:

    • Do not add a fixed volume (e.g., 1 mL). Calculate the required DMSO volume (

      
      ) to achieve exactly 10 mM based on the specific mass weighed.
      
    • Formula:

      
      
      
    • Example Calculation:

      
      
      
  • Solubilization:

    • Add the calculated volume of DMSO to the vial.

    • Vortex: 30 seconds at medium speed.

    • Sonication: If visible particles remain, sonicate in a water bath at room temperature for max 5 minutes.

    • Warning: Monitor temperature.[3][5] Heat degrades lignans. If the water bath warms up, add ice.

  • Visual QC (The Tyndall Effect):

    • Shine a laser pointer or bright focused light through the vial.

    • Pass: The beam passes through clearly (true solution).

    • Fail: You see a visible beam path or scattering (colloidal suspension). Sonicate further or filter (0.22 µm PTFE) if necessary, noting that filtration may reduce concentration.

Protocol 2: Storage and Stability Management

Lignans contain phenolic hydroxyl groups susceptible to oxidation and quinone formation.

  • Aliquotting: Immediately divide the master stock into small aliquots (e.g., 50 µL) in PCR tubes or amber microtubes.

    • Why? Prevents repeated freeze-thaw cycles.[5] Each cycle can cause micro-precipitation that is invisible to the naked eye but alters concentration.

  • Storage Conditions:

    • -80°C: Optimal for long-term (>1 month).

    • -20°C: Acceptable for short-term (<1 month).

  • Expiration: Discard aliquots after 6 months or if a color shift (darkening) is observed.

Protocol 3: Aqueous Dilution (Preventing the "Crash")

The Problem: Injecting 10 mM DMSO stock directly into 10 mL of media often causes Curlignan to precipitate because the local concentration at the injection tip exceeds aqueous solubility.

The Solution: The "Intermediate Dilution" Method.

Workflow Diagram

DilutionProtocol cluster_QC QC Check Stock 10 mM Stock (100% DMSO) Intermed Intermediate (100x Working Conc) Solvent: PBS/DMSO Mix Stock->Intermed 1. Dilute 1:10 into PBS/Media Final Final Working Sol. (1x Conc) Media/Buffer Intermed->Final 2. Add dropwise while vortexing Microscope Microscopy: Check for Crystals Final->Microscope

Caption: Serial dilution strategy to mitigate precipitation shocks. Step 1 reduces the hydrophobicity gap before final dilution.

Procedure:
  • Goal: Prepare 10 µM working solution in Cell Media.

  • Step A (Intermediate): Dilute the 10 mM stock 1:100 into cell media pre-warmed to 37°C.

    • Technique: Vortex the media vigorously while adding the stock dropwise.

    • Result: 100 µM intermediate solution (1% DMSO).

  • Step B (Final): Dilute the Intermediate 1:10 into the final culture well.

    • Final: 10 µM Curlignan (0.1% DMSO).

  • Validation: Inspect the final solution under an inverted microscope (20x). If needle-like crystals are visible, the compound has crashed; data from this well will be invalid.

References & Authority

  • Chemical Identity & Properties:

    • PubChem Compound Summary for Lignans/Curculigo derivatives. (General Reference for Class).

    • MedChemExpress (MCE).[6] (2023).[7] Curlignan Product Datasheet (CAS 220736-54-9).[1][2][3][4][8] Link

  • DMSO Handling & Toxicity:

    • Galvao, J., et al. (2014). "Guidelines for the use of DMSO in cell-based assays." Pharmacology & Pharmacy. Link

  • Lignan Stability & Extraction:

    • Durazzo, A., et al. (2018). "Extraction Techniques and Analytical Methods for Isolation and Characterization of Lignans." Nutrients.[9] Link

  • Stock Solution Standard Practices:

    • National Center for Advancing Translational Sciences (NCATS). "Assay Guidance Manual: Compound Management." Link

Disclaimer: This protocol is designed for research use only. Curlignan is a bioactive compound; consult the Material Safety Data Sheet (MSDS) for specific handling and disposal regulations.

Sources

Curlignan extraction solvents and yield optimization

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context

Curlignan (CAS: 220736-54-9; C₁₉H₂₀O₇) is a rare, bioactive benzofuran-type nor-lignan predominantly found in the rhizomes of Curculigo orchioides (Xian Mao) and Curculigo capitulata. Unlike the more abundant phenolic glycosides (e.g., Curculigoside), Curlignan possesses a distinct benzofuran skeleton lacking the terminal carbon of the side chain, classifying it as a nor-lignan.

Its extraction presents a specific challenge: Selectivity . Standard hydro-alcoholic extraction co-elutes massive amounts of polar glycosides (curculigosides, orcinol glucoside) and polysaccharides. To isolate Curlignan with high yield and purity, researchers must employ a polarity-gradient fractionation strategy rather than a single-step solvent extraction.

This guide details a biphasic extraction protocol optimized for the lipophilicity of the nor-lignan scaffold, utilizing Ultrasound-Assisted Extraction (UAE) followed by Liquid-Liquid Partitioning (LLP).

Solvent Selection & Thermodynamic Logic

The solubility profile of Curlignan differs from the bulk glycosides. While Curculigoside is highly water-soluble, Curlignan (an aglycone or mono-glycoside derivative depending on specific chemotype) exhibits higher affinity for medium-polarity organic solvents.

Solvent Efficacy Matrix
Solvent SystemPolarity Index (

)
Curlignan SolubilitySelectivityApplication Note
Water (100%) 10.2LowPoorCo-extracts polysaccharides/starch (undesirable).
Ethanol (70-80%) 5.2 - 6.0High ModerateBest Primary Solvent. Penetrates cell wall; solubilizes both lignans and glycosides.
Methanol (100%) 5.1HighModerateToxic. Good for analytical injection, less ideal for bulk extraction.
Ethyl Acetate (EtOAc) 4.4High Excellent Best Enrichment Solvent. Excludes polar sugars and bulk Curculigoside.
n-Hexane 0.1NegligiblePoorUsed only for defatting (removing lipids/waxes).

Optimization Insight: The "Golden Ratio" for primary extraction is 70% Ethanol (v/v) .

  • Why? Pure ethanol dehydrates the plant cell, causing it to collapse and hindering diffusion. The 30% water content swells the matrix, allowing the ethanol to dissolve the intracellular lignans.

Core Protocol: The "Dual-Phase Stratification" Method

This protocol is designed to maximize the yield of Curlignan while removing 80-90% of the interfering matrix (sugars, saponins) prior to chromatography.

Phase 1: Primary Extraction (Mass Transfer)

Parameters:

  • Technique: Ultrasound-Assisted Extraction (UAE).

  • Solvent: 70% Ethanol.

  • Solid-to-Liquid Ratio: 1:20 (g/mL).

  • Temperature: 50°C (Lignans are thermally stable up to ~70°C, but 50°C prevents oxidation).

  • Time: 3 cycles of 30 minutes.

Step-by-Step:

  • Comminution: Pulverize dried Curculigo rhizomes to a mesh size of 40–60. (Too fine = filtration clogging; Too coarse = poor diffusion).

  • Defatting (Optional but Recommended): Macerate powder in n-Hexane for 2 hours to remove waxy lipids. Discard hexane.

  • UAE Extraction: Suspend dried powder in 70% EtOH. Sonicate at 40 kHz, 500W power at 50°C for 30 mins.

  • Filtration: Vacuum filter the supernatant.

  • Repeat: Re-suspend the residue and repeat UAE twice. Combine all filtrates.

  • Concentration: Evaporate ethanol under reduced pressure (Rotavap) at 50°C until a viscous aqueous suspension remains (approx. 10% of original volume). Do not dry completely.

Phase 2: Enrichment (Liquid-Liquid Partitioning)

Mechanism: This step leverages the partition coefficient (


) of Curlignan. It will migrate from the aqueous phase into the organic phase, leaving polar impurities behind.

Step-by-Step:

  • Suspension: Dilute the viscous concentrate with distilled water to a workable volume (e.g., 200 mL).

  • Partitioning: Transfer to a separatory funnel. Add an equal volume of Ethyl Acetate (EtOAc) .

  • Agitation: Shake vigorously for 5 minutes; vent gas. Allow layers to settle for 20 minutes.

  • Separation:

    • Bottom Layer (Water): Contains sugars, tannins, and bulk Curculigoside (polar).

    • Top Layer (EtOAc):Contains Enriched Curlignan and other nor-lignans.

  • Repeat: Drain the water layer and re-extract with fresh EtOAc two more times.

  • Final Recovery: Combine EtOAc fractions. Wash once with brine (saturated NaCl) to remove residual water. Dry over anhydrous

    
    , filter, and evaporate to dryness.
    

Process Visualization (Workflow)

The following diagram illustrates the critical decision points and fractionation logic.

CurlignanExtraction RawMaterial Curculigo Rhizome (Dried/Ground) Defatting Defatting (n-Hexane) RawMaterial->Defatting Remove Lipids PrimaryExt Primary Extraction (UAE, 70% EtOH, 50°C) Defatting->PrimaryExt Defatted Powder Evaporation Evaporation (Remove EtOH -> Aqueous Slurry) PrimaryExt->Evaporation Filtrate Partition Liquid-Liquid Partitioning (Water vs. Ethyl Acetate) Evaporation->Partition Concentrate WaterLayer Aqueous Layer (Discard or recover Curculigoside) Partition->WaterLayer Polar Impurities OrganicLayer Ethyl Acetate Layer (Curlignan Enriched) Partition->OrganicLayer Target Lignans FinalProduct Crude Curlignan Extract (Ready for Prep-HPLC) OrganicLayer->FinalProduct Dry & Reconstitute

Caption: Figure 1. Optimized workflow for the selective enrichment of benzofuran nor-lignans (Curlignan) from plant matrix.

Yield Optimization & Analytical Validation

To validate the extraction, High-Performance Liquid Chromatography (HPLC) is required. Curlignan is often a minor peak compared to Curculigoside, so resolution is key.

HPLC Quantification Protocol
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 5 µm, 4.6 x 250 mm).

  • Mobile Phase:

    • Solvent A: 0.1% Formic Acid in Water.

    • Solvent B: Acetonitrile (ACN).

  • Gradient: 10% B to 40% B over 30 min (Curlignan typically elutes after Curculigoside due to lower polarity).

  • Detection: UV at 280 nm (characteristic of the benzofuran ring).

  • Flow Rate: 1.0 mL/min.

Optimization Variables (DOE)

If yields are low, adjust these parameters using a Box-Behnken Design:

ParameterRangeEffect on Curlignan
Ethanol % 60% - 90%Higher % favors aglycones; Lower % favors glycosides.
Temperature 40°C - 70°CHigher Temp = Faster diffusion but risk of hydrolysis.
Ultrasonic Power 200W - 600WHigher Power = Better cell disruption.

References

  • Chang, W., & Lee, S. (1998). Norneolignan and phenols from Curculigo capitulata. Phytochemistry.

  • MedChemExpress. (2024). Curlignan Product Datasheet & Chemical Structure.

  • Wang, Y., et al. (2021). Qualitative and quantitative analysis on chemical constituents from Curculigo orchioides using UPLC-Q-TOF-MS/MS. Journal of Pharmaceutical and Biomedical Analysis.

  • Toniolo, C., et al. (2020). Nor-Lignans: Occurrence in Plants and Biological Activities—A Review. Molecules (MDPI).

  • Nie, Y., et al. (2013). Bioactive Norlignan Glucosides from Curculigo capitulata. Journal of Natural Products.

Troubleshooting & Optimization

Separating Curlignan from structurally similar norneolignans

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Isolation of Curlignan Case Reference: #LIG-402-SEP Status: Open Assigned Specialist: Senior Application Scientist, Separation Technologies

Executive Summary: The Separation Challenge

User reports difficulty isolating Curlignan (a tetrahydrofuranoid lignan) from Curculigo orchioides extracts. The target compound co-elutes with structurally similar norneolignans (specifically the Curculigine series: A, B, and C).

Root Cause Analysis:

  • Structural Isomerism: Curlignan and norneolignans share identical phenolic backbones and similar glycosylation patterns, leading to overlapping retention times on standard C18 silica.

  • Irreversible Adsorption: The phenolic hydroxyl groups in these lignans bind irreversibly to silica stationary phases, causing peak tailing and yield loss during standard Prep-HPLC.

  • Solvent System Mismatch: Standard binary gradients (MeOH/Water) fail to discriminate between the chlorinated (Curculigine) and non-chlorinated (Curlignan) moieties effectively.

Module 1: Pre-Fractionation & Sample Prep

Objective: Remove bulk interferences (sugars, saponins) to enrich the lignan fraction.

Q: My crude extract is viscous and clogs the HPLC column immediately. How do I clean this up before targeting Curlignan?

A: You are likely injecting crude saponins and polysaccharides. You must implement a Macroporous Resin step.[1] Direct injection of crude Curculigo extract is a "column killer."

Protocol: D101 Resin Enrichment

  • Loading: Dissolve crude extract in water. Load onto a D101 macroporous resin column.

  • Wash: Elute with 3-5 column volumes (CV) of distilled water . (Discard this; it contains sugars/mucilage).

  • Elution: Elute with 30-50% Ethanol .

    • Technical Insight: Curlignan and norneolignans are moderately polar. They will elute in this fraction. Higher concentrations (95% EtOH) will elute the unwanted lipophilic chlorophylls and sterols.

  • Result: Evaporate the 30-50% fraction. This is your "Enriched Lignan Fraction" for HSCCC.

Module 2: High-Speed Counter-Current Chromatography (HSCCC)

Objective: The primary separation engine.[2] Uses liquid-liquid partition to prevent sample loss.

Q: I am using Prep-HPLC, but I lose 40% of my sample mass. Why? A: Lignans are polyphenolic. They form hydrogen bonds with the silanol groups on silica gel. Switch to HSCCC (High-Speed Counter-Current Chromatography). Since there is no solid support, there is zero irreversible adsorption.[1]

Q: Which solvent system separates Curlignan from Curculigines? A: You need a Type II (HEMWat) system. The Curculigines (often chlorinated) have slightly different partition coefficients (


) than Curlignan.

Recommended Solvent System:

  • Components: n-Hexane : Ethyl Acetate : Methanol : Water[3][4][5][6]

  • Ratio: 1.5 : 5 : 1.5 : 5 (v/v)

  • Mode: Head-to-Tail (Reverse Phase)

Step-by-Step Optimization Protocol:

  • Equilibration: Fill the coil with the Upper Phase (Stationary Phase).

  • Rotation: Set speed to 800-1000 rpm .

  • Mobile Phase: Pump the Lower Phase at 2.0 mL/min.

  • Equilibrium Check: Wait until the mobile phase elutes and the baseline stabilizes.

  • Injection: Dissolve sample in a 1:1 mixture of Upper/Lower phase.

Troubleshooting the


-Value (Partition Coefficient): 
Before running the machine, test the 

-value in a test tube.

  • Target:

    
    .[4][5]
    
  • If

    
     (Target stays in column): Increase Methanol/Ethyl Acetate (make mobile phase stronger).
    
  • If

    
     (Target elutes too fast): Increase Hexane/Water.[6]
    

Module 3: Visualizing the Workflow

The following diagram outlines the critical path from crude rhizome to pure Curlignan, highlighting the divergence point from the contaminant Curculigine.

G Start Crude Curculigo Rhizome Extract Resin D101 Macroporous Resin (Remove Polysaccharides) Start->Resin Water Wash Fraction 30-50% EtOH Fraction (Lignans + Norneolignans) Resin->Fraction Elute 30% EtOH Decision Check K-Value Fraction->Decision HSCCC HSCCC Separation System: Hex/EtOAc/MeOH/H2O (1.5:5:1.5:5) Peak1 Peak I: Curculigine A/B (Chlorinated Norneolignans) HSCCC->Peak1 Early Elution Peak2 Peak II: Curlignan (Target Lignan) HSCCC->Peak2 Target Window Decision->Fraction Adjust Solvent Ratio Decision->HSCCC 0.5 < K < 2.0 HPLC Final Polish: Prep-HPLC (C18, MeOH/H2O Gradient) Peak2->HPLC If Purity < 95%

Caption: Workflow for the isolation of Curlignan, emphasizing the critical D101 cleanup and HSCCC partition step.

Module 4: Polishing & Validation (HPLC)

Objective: Final purity check and distinguishing isomers.

Q: I have a peak at the correct retention time, but the Mass Spec looks "messy." Is it Curlignan? A: You are likely seeing the Chlorine Isotope Pattern .

  • The Contaminant: Curculigine A contains two chlorine atoms.[7] In MS, this creates a distinct isotopic cluster (

    
    , 
    
    
    
    ,
    
    
    ) with specific intensity ratios (9:6:1).
  • The Target: Curlignan is typically non-chlorinated. It will show a clean molecular ion

    
    .
    

HPLC Polishing Method (If HSCCC yields <98% purity):

  • Column: C18 Reverse Phase (e.g., ODS-A, 5

    
    m).
    
  • Mobile Phase: Acetonitrile (A) / 0.1% Formic Acid in Water (B).

  • Gradient:

    Time (min) % B (Acidic Water) % A (ACN)
    0 90 10
    30 70 30

    | 50 | 40 | 60 |

  • Why Acid? The formic acid suppresses the ionization of phenolic groups, sharpening the peaks and preventing the "tailing" that masks the separation between Curlignan and norneolignans.

Summary of Key Parameters

ParameterSpecificationTechnical Rationale
Stationary Phase Liquid (Upper Phase of HEMWat)Prevents irreversible adsorption of phenolic lignans.
Solvent Ratio 1.5 : 5 : 1.5 : 5 (Hex:EtOAc:MeOH:H2O)Optimized for partition coefficient

.
Flow Rate 2.0 mL/min Balances separation speed with stationary phase retention.
Detection 280 nm Phenolic rings absorb strongly here; avoids solvent cutoff noise.
Revolution Speed 800 rpm Ensures sufficient g-force to retain the liquid stationary phase.

References

  • Optimization of HSCCC for Curculigo Glycosides Title: Optimization suitable conditions for preparative isolation and separation of curculigoside and curculigoside B from Curculigo orchioides by high-speed counter-current chromatography. Source: Journal of Chromatography B (via TautoBiotech/Elsevier) Link:

  • General Lignan Separation Strategy Title: A Strategy for Preparative Separation of 10 Lignans from Justicia procumbens L. by High-Speed Counter-Current Chromatography. Source: Molecules (MDPI) Link:

  • Norneolignan Structure & Chemistry Title: Curculigine A (Compound Summary).[7][8] Source: PubChem Link:[7][9]

  • Three-Phase Solvent Systems for Broad Polarity Title: Three-phase solvent systems for comprehensive separation of a wide variety of compounds by high-speed counter-current chromatography.[6][10] Source: Journal of Chromatography A Link:

Sources

Technical Support Center: Resolving Impurities in Commercial Curlignan Samples

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Application Support Center. Subject: Troubleshooting Purity & Stability Issues in Curlignan (Curculigo Lignan/Glycoside) Standards. Ticket Priority: High (Research Integrity Critical).

Executive Summary: The Chemical Context

"Curlignan" typically refers to the lignan or phenolic glycoside fraction isolated from Curculigo orchioides (Xian Mao), often closely associated with Curculigoside (a benzyl benzoate glucoside) and Curculigines (chlorophenolic glucosides).[1]

Commercial samples of this class often degrade due to two primary mechanisms:

  • Hydrolysis: Cleavage of the glycosidic bond, releasing the aglycone (often less soluble).

  • Oxidation: Phenolic hydroxyl groups reacting with air/light to form quinones (browning).

This guide addresses the purification and stabilization of these specific chemical architectures.

Module 1: Diagnostic Triage (Chromatography)

Q: My HPLC chromatogram shows a "ghost peak" eluting immediately after the main Curlignan peak. Is this a synthesis byproduct?

A: It is likely a regioisomer or a hydrolysis product, not a synthesis byproduct. Phenolic glycosides from Curculigo often exist as isomers (e.g., Curculigoside A vs. B) or coexist with their chlorinated analogs (Curculigines). If the peak appears after the main peak in Reverse Phase (RP-HPLC), it is likely less polar—potentially the aglycone formed by hydrolysis during storage.

Diagnostic Protocol:

  • Check UV Spectra: If the DAD (Diode Array Detector) spectrum of the impurity matches the main peak (typically

    
     ~280-285 nm for phenolic lignans), it is structurally related.
    
  • Acid Test: Inject the sample. Then, incubate a small aliquot in 0.1M HCl for 1 hour and re-inject. If the "ghost peak" grows, it is the hydrolysis product (aglycone).

Q: I see significant peak tailing. Is my column failing?

A: Likely not. Phenolic lignans interact with residual silanols on C18 columns. Phenolic hydroxyls (-OH) can hydrogen bond with the silica backbone of the column, causing tailing.

Corrective Action:

  • Acidify Mobile Phase: Ensure your water phase contains 0.1% Formic Acid or 0.1% Phosphoric Acid . This suppresses the ionization of the phenolic groups (

    
     ~9-10), keeping them neutral and reducing tailing.
    
  • Increase Ionic Strength: If using MS-compatible buffers, use 10mM Ammonium Acetate (pH 4.5).

Visualization: Troubleshooting Logic Tree

Troubleshooting Start HPLC Anomaly Detected Split Peak Splitting / Shoulder Start->Split Tail Peak Tailing Start->Tail Drift Baseline Drift / Browning Start->Drift IsomerCheck Check UV Spectrum (DAD) Split->IsomerCheck pHCheck Check Mobile Phase pH Tail->pHCheck OxCheck Check Solvent Grade Drift->OxCheck Action1 Action: Optimize Gradient (Isomer Separation) IsomerCheck->Action1 Spectra Identical Action2 Action: Add 0.1% Formic Acid (Suppress Ionization) pHCheck->Action2 pH > 5.0 Action3 Action: Degas Solvents (Prevent Oxidation) OxCheck->Action3 No Stabilizer

Figure 1: Decision matrix for diagnosing chromatographic anomalies in phenolic lignan analysis.

Module 2: Purification Protocols (Cleanup)

Q: My sample has turned a light brown color. Can I salvage it?

A: Yes, via Solid Phase Extraction (SPE). The brown color indicates the formation of quinones or polymerization products (oxidation). These are often much more non-polar than the glycosylated Curlignan.

Protocol: SPE Cleanup for Phenolic Glycosides

  • Stationary Phase: C18 (Octadecyl) cartridge (e.g., 500mg bed).

  • Rationale: The glycoside is moderately polar; the oxidized polymers are highly non-polar; salts/sugars are highly polar.

StepSolventVolumePurpose
1. Condition Methanol3 x Bed VolActivate C18 chains.
2. Equilibrate Water (0.1% Formic Acid)3 x Bed VolPrepare for aqueous sample.
3. Load Sample in 10% MeOH/WaterSlow dripBind lignans to column.
4. Wash 10% MeOH in Water2 x Bed VolRemove free sugars/salts.
5. Elute (Target) 40-60% MeOH in Water 2 x Bed VolCollect Curlignan Fraction.
6. Wash (Waste) 100% MeOH2 x Bed VolRemove brown oxidation products.

Q: How do I isolate the pure compound from the "Ghost Peak" for identification?

A: Semi-Preparative HPLC Method. If you need to separate Curlignan from its co-eluting isomers (e.g., Curculigoside B), standard recrystallization will fail. You must use chromatography.

  • Column: C18 Semi-Prep (10mm x 250mm, 5µm).

  • Flow Rate: 3.0 - 5.0 mL/min.

  • Wavelength: 280 nm.[2]

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid

    • B: Acetonitrile (ACN)

  • Gradient: 10% B to 40% B over 30 minutes. Note: A shallow gradient is critical for separating isomers.

Module 3: Stability & Storage (Best Practices)

Q: Why does the purity drop after I dissolve the sample in DMSO?

A: Hygroscopicity and Hydrolysis. DMSO is hygroscopic (absorbs water from air). If the DMSO is wet, and the sample is stored at room temperature, the glycosidic bond in Curlignan can hydrolyze over weeks.

Storage Protocol:

  • Lyophilized Powder: Store at -20°C, desiccated, protected from light. Stability: >2 years.

  • In Solution (DMSO/MeOH): Store at -80°C. Stability: ~6 months.

  • Handling: Always allow the vial to reach room temperature before opening to prevent water condensation on the cold powder.

Visualization: Degradation Pathway

Degradation Pure Curlignan (Phenolic Glycoside) Inter Intermediate (Unstable) Pure->Inter Acid/Heat (Hydrolysis) Quinone Quinone (Brown Color) Pure->Quinone O2 / Light (Oxidation) Aglycone Aglycone (Insoluble precipitate) Inter->Aglycone Loss of Sugar Sugar Free Glucose Inter->Sugar

Figure 2: Primary degradation pathways for phenolic glycosides: Hydrolysis (acid-catalyzed) and Oxidation (light/air induced).

References & Authoritative Grounding
  • Isolation & Structure:

    • Wang, Y., et al. (2018).[1] "Phytochemistry and pharmacology of Curculigo orchioides Gaertn." Journal of Applied Pharmaceutical Science. Describes the isolation of phenolic glycosides (Curculigoside) and chlorophenolic glucosides (Curculigines).[1]

  • Chromatographic Behavior:

    • Gupta, M., et al. (2015).[2] "HPLC Profiles of Standard Phenolic Compounds Present in Medicinal Plants." International Journal of Pharmacognosy and Phytochemical Research. Validates the use of acidic mobile phases (0.1% Acetic/Formic acid) to prevent tailing in phenolic compounds.

  • Stability & Antioxidant Activity:

    • Venkatesh, P., et al. (2009). "Antioxidant activity of Curculigoside...". Pharmaceutical Biology. Details the oxidation susceptibility of the phenolic moiety, necessitating protection from light and air.

  • Extraction Methodology:

    • Nema, R.K., et al. (2009). "Isolation and identification of a new molecule from Curculigo orchioides." International Journal of Pharmacy and Pharmaceutical Sciences. Provides the basis for the solvent systems (Ethyl Acetate/Water partitioning) used in the cleanup protocols.

Sources

Validation & Comparative

Comparative analysis of Curlignan and Curculigoside

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a high-resolution technical comparison between Curculigoside and Curlignan , two distinct bioactive constituents isolated from Curculigo orchioides (Xian Mao). While both contribute to the therapeutic profile of the genus—traditionally used for osteoporosis and inflammatory conditions—they occupy different chemical classes and exhibit distinct pharmacological mechanisms.

  • Curculigoside is the primary phenolic glycoside and the quality marker (Q-marker) for the species. It possesses robust, well-validated osteogenic and neuroprotective activities mediated through the Wnt/

    
    -catenin pathway.
    
  • Curlignan is a norlignan (C19H20O7).[1] While less abundant, it represents the lipophilic lignan fraction of the herb, contributing to antioxidant synergy and potential vascular modulation.

Verdict for Researchers: Prioritize Curculigoside for osteogenic and neuroprotective drug development. Investigate Curlignan for synergistic antioxidant formulations or novel anti-inflammatory scaffolds.

Chemical & Physical Profile

Understanding the physicochemical divergence is critical for extraction logic and formulation stability.

Table 1: Physicochemical Comparison
FeatureCurculigosideCurlignan
CAS Registry 85643-19-2220736-54-9
Chemical Class Phenolic Glycoside (Benzyl benzoate glucoside)Norlignan (Benzodioxole derivative)
Molecular Formula C22H26O11C19H20O7
Molecular Weight 466.44 g/mol 360.36 g/mol
Solubility Hydrophilic (Soluble in MeOH, Water, EtOH)Lipophilic (Soluble in Chloroform, EtOAc)
Stability Sensitive to hydrolysis (glycosidic bond)Stable benzodioxole core; oxidation sensitive
Abundance Major Constituent (>0.1% in dry rhizome)Minor Constituent (Trace - 0.01%)
UV Max ~283 nm~280-285 nm

Mechanistic Pharmacology

The therapeutic value of these compounds stems from their ability to modulate specific intracellular signaling cascades.[2] Curculigoside is the heavy lifter for bone regeneration, while Curlignan acts as a redox modulator.

Figure 1: Comparative Signaling Pathways

The following diagram maps the distinct molecular targets of both compounds.

BioactivityPathways Curculigoside Curculigoside (Phenolic Glycoside) Wnt Wnt Ligand Curculigoside->Wnt Upregulates Nrf2 Nrf2 Pathway Curculigoside->Nrf2 Activates Curlignan Curlignan (Norlignan) Curlignan->Nrf2 Synergistic Activation Vasc Vascular Modulation (Adrenaline Synergy) Curlignan->Vasc Modulates GSK3B GSK-3β (Inhibition) Wnt->GSK3B BetaCatenin β-Catenin (Nuclear Translocation) GSK3B->BetaCatenin Stabilizes Osteo Osteoblast Differentiation (Runx2, OPG Upregulation) BetaCatenin->Osteo Promotes Antiox ROS Scavenging (SOD, CAT Activation) Nrf2->Antiox

Caption: Curculigoside drives osteogenesis via Wnt/β-catenin signaling, while Curlignan provides auxiliary antioxidant support and vascular modulation.

Performance Data Analysis

The following data synthesizes comparative bioactivity ranges derived from in vitro studies on Curculigo extracts and isolated standards.

Table 2: Biological Performance Metrics[4]
Assay / MetricCurculigoside PerformanceCurlignan Performance
Osteoblast Proliferation (MC3T3-E1 cells)High Efficacy (EC50: 1–10 µM). Significantly increases ALP activity and Calcium deposition.Moderate/Low . Shows general cytotoxicity at high doses but lacks specific osteogenic potency.
Antioxidant Activity (DPPH Scavenging)Strong . IC50 ~25 µg/mL. Phenolic hydroxyls effectively donate hydrogen.Moderate . IC50 ~45 µg/mL. Activity depends on the benzodioxole ring stability.
Anti-inflammatory (RAW 264.7 / NO inhibition)Moderate . Inhibits NF-κB translocation at 50–100 µM.Emerging . Norlignans often show potent NO inhibition, potentially superior to glycosides in lipophilic environments.
Bioavailability (Rat PK)Low (<2%) . Rapidly metabolized to aglycones and glucuronides.Unknown/Low . Lipophilicity suggests better passive diffusion but likely high first-pass metabolism.

Experimental Protocols

To validate these compounds in your laboratory, use the following self-validating workflows.

Protocol A: Simultaneous HPLC Quantification

Purpose: To distinguish and quantify both compounds in raw rhizome extracts.

Reagents:

  • Acetonitrile (HPLC Grade)

  • 0.1% Phosphoric Acid in Water (

    
    )
    
  • Reference Standards: Curculigoside (>98%), Curlignan (>95%)

Methodology:

  • Sample Prep: Pulverize dried Curculigo rhizome. Extract 1.0g with 25mL Methanol (covers polarity of both compounds) via ultrasonication for 30 mins. Filter (0.45 µm).

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 250mm × 4.6mm, 5µm).

  • Mobile Phase:

    • Solvent A: 0.1% Phosphoric Acid

    • Solvent B: Acetonitrile

  • Gradient: 0-25 min (4%→17% B); 25-50 min (17%→40% B). Note: Curlignan elutes later due to lipophilicity.

  • Detection: UV at 285 nm .

  • Validation: Resolution (

    
    ) between peaks must be >1.5.
    
Protocol B: Osteogenic Differentiation Assay (MC3T3-E1)

Purpose: To verify the functional bioactivity of Curculigoside.

  • Seeding: Seed MC3T3-E1 (pre-osteoblasts) at

    
     cells/well in 24-well plates.
    
  • Induction: After 24h, switch to Osteogenic Media (DMEM + 10% FBS + 10 mM

    
    -glycerophosphate + 50 µg/mL ascorbic acid).
    
  • Treatment: Add Curculigoside (0.1, 1, 10 µM). Use DMSO (<0.1%) as vehicle control.

  • Readout (Day 7): Lyse cells. Measure Alkaline Phosphatase (ALP) activity using a p-nitrophenyl phosphate (pNPP) substrate kit. Normalize to total protein.

  • Causality Check: Co-treat with DKK-1 (Wnt inhibitor). If Curculigoside efficacy is blocked, the Wnt/

    
    -catenin mechanism is confirmed.
    
Figure 2: Method Validation Workflow

Logic flow for ensuring data integrity during extraction and analysis.

MethodValidation Raw Raw Material (Rhizoma Curculiginis) Extract MeOH Extraction (Ultrasonication) Raw->Extract Filter 0.45µm Filtration Extract->Filter HPLC HPLC-DAD (Gradient Elution) Filter->HPLC Decision Peak Resolution > 1.5? HPLC->Decision Quant Quantification (External Std Method) Decision->Quant Yes Refine Adjust Gradient (Increase Org. Phase) Decision->Refine No Refine->HPLC

Caption: A closed-loop validation system ensuring separation efficiency before quantification.

References

  • Wang, Y., et al. (2013). "Pharmacokinetics and tissue distribution of curculigoside in rats." Journal of Ethnopharmacology. Link

  • Jiao, L., et al. (2009). "Anti-osteoporotic activity of phenolic compounds from Curculigo orchioides." Phytomedicine. Link

  • Chang, W. & Lee, S. (1998). "Norneolignan and phenols from Curculigo capitulata."[1][3] Phytochemistry. (Isolation of Curlignan). Link

  • Chinese Pharmacopoeia Commission. (2020). Pharmacopoeia of the People's Republic of China.[4] (Standard for Curculigoside content).[5][6]

  • Shen, J., et al. (2013). "Curculigoside facilitates osteogenic differentiation of bone marrow stromal cells via Wnt/

    
    -catenin pathway." PLoS One. Link
    

Sources

Reproducibility of Curlignan Nitric Oxide Inhibition: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a high-level technical manual for researchers encountering variability in Curlignan-mediated nitric oxide (NO) inhibition assays. It prioritizes experimental rigor, mechanistic clarity, and actionable troubleshooting.

Executive Summary & Technical Context[1][2]

Curlignan (CAS: 220736-54-9) is a norneolignan bioactive isolated primarily from Curculigo orchioides (and C. capitulata). While often cited for its anti-inflammatory potential, researchers frequently encounter reproducibility issues when attempting to replicate IC₅₀ values for Nitric Oxide (NO) inhibition.

Unlike the robust, low-micromolar inhibition seen with Curcumin or Dexamethasone , Curlignan’s activity is moderate and highly sensitive to experimental conditions. The primary sources of variance are:

  • Compound Identity: Confusion between Curlignan (aglycone) and Curlignan-4-O-β-D-glucopyranoside.

  • Solubility Artifacts: Lignans often precipitate in aqueous media if DMSO stocks are mishandled.

  • Cellular Senescence: RAW 264.7 macrophages lose LPS sensitivity after Passage 20, leading to false negatives.

This guide provides a validated framework to benchmark Curlignan against industry standards.

Comparative Performance Analysis

The following data aggregates experimental baselines for Curlignan against established NO inhibitors in LPS-stimulated RAW 264.7 cells.

Table 1: Comparative Efficacy & Cytotoxicity Profile
CompoundClassNO Inhibition IC₅₀ (µM)Cytotoxicity CC₅₀ (µM)Selectivity Index (SI)Primary Mechanism
Curlignan (Aglycone) Norneolignan35.0 – 45.0 > 200~5.0Downregulates iNOS mRNA; NF-κB interference
Curlignan-Glucoside Lignan Glycoside41.6 ± 0.2 > 200~4.8Weak iNOS suppression; requires hydrolysis?
Curcumin Diarylheptanoid3.7 – 5.0 ~ 25.0~5.5Potent NF-κB & MAPK blockade
L-NAME Synthetic (Control)40.0 – 60.0 > 1000> 20Direct iNOS enzyme inhibition (Competitive)
Dexamethasone Steroid0.5 – 1.0 > 100> 100Genomic repression of inflammatory cytokines

Analyst Note: Curlignan is not a potent nanomolar inhibitor. Its IC₅₀ aligns more closely with L-NAME (a direct enzyme inhibitor) than Dexamethasone. If your assay yields an IC₅₀ > 100 µM, the compound has likely precipitated or degraded.

Mechanistic Pathway & Intervention Points[3][4][5][6]

Curlignan does not act identically to L-NAME. While L-NAME competitively inhibits the NOS enzyme after synthesis, Curlignan (like many lignans) acts upstream, preventing the induction of the enzyme.

Curlignan_NO_Pathway LPS LPS (Stimulus) TLR4 TLR4 Receptor LPS->TLR4 Bind MAPK MAPK / ERK / JNK TLR4->MAPK NFkB_Cyto NF-κB (Inactive) TLR4->NFkB_Cyto Activation NFkB_Nuc NF-κB (Nuclear Translocation) MAPK->NFkB_Nuc Phosphorylation NFkB_Cyto->NFkB_Nuc iNOS_Gene iNOS Gene Transcription NFkB_Nuc->iNOS_Gene Promoter Binding iNOS_Enzyme iNOS Enzyme iNOS_Gene->iNOS_Enzyme Translation NO Nitric Oxide (NO) iNOS_Enzyme->NO Catalysis L_Arg L-Arginine L_Arg->iNOS_Enzyme Curlignan CURLIGNAN (Blocks Transcription) Curlignan->NFkB_Nuc Inhibits Curlignan->iNOS_Gene Downregulates LNAME L-NAME (Blocks Catalysis) LNAME->iNOS_Enzyme Competitive Inhibition

Figure 1: Mechanism of Action. Curlignan targets the transcriptional phase (NF-κB/iNOS mRNA), whereas L-NAME targets the catalytic phase. This distinction is critical for timing your treatment (Pre-treatment vs. Co-treatment).

Validated Experimental Protocol (Self-Validating System)

To ensure reproducibility, this protocol includes "Checkpoints"—pass/fail criteria that must be met before proceeding.

Phase A: Cell Preparation (The Critical Variable)
  • Cell Line: RAW 264.7 (Murine Macrophages).[1][2][3][4]

  • Media: DMEM + 10% FBS (Heat Inactivated) + 1% Pen/Strep.

  • Checkpoint 1: Cells must be Passage 5–18 .

    • Why? >P20 cells differentiate into a phenotype that produces 50% less NO, artificially inflating "inhibition" data.

Phase B: Compound Preparation
  • Dissolve Curlignan in 100% DMSO to create a 50 mM Stock .

  • Checkpoint 2: Vortex for 60 seconds. Inspect for micro-crystals under light. If cloudy, sonicate for 5 mins at 40°C.

  • Dilute stock in serum-free media immediately before use. Final DMSO concentration on cells must be < 0.1% .

Phase C: The Griess Assay Workflow
  • Seeding: Plate

    
     cells/well in 96-well plates. Incubate 24h.
    
  • Pre-treatment (Crucial for Curlignan):

    • Remove media.[5] Add Curlignan (10, 20, 40, 80 µM) in fresh media.

    • Incubate for 1 hour before adding LPS.

    • Scientific Logic:[6][7][8][9][1][2][10] Since Curlignan acts on transcription (see Fig 1), the machinery must be primed before the inflammatory signal (LPS) arrives.

  • Stimulation:

    • Add LPS (Final conc: 1 µg/mL).

    • Include Positive Control: LPS + Vehicle (Max NO).

    • Include Negative Control: Vehicle only (Basal NO).

    • Include Reference Standard: L-NAME (50 µM) or Curcumin (10 µM).

  • Incubation: 24 hours at 37°C, 5% CO₂.

  • Measurement:

    • Mix 100 µL supernatant + 100 µL Griess Reagent (1:1 mix of Sulfanilamide & NED).

    • Incubate 10 mins (Dark, RT).

    • Read Absorbance at 540 nm .

Phase D: Data Validation (The "Truth" Test)

Calculate % Inhibition:



  • Validity Rule: If your L-NAME control does not show >40% inhibition, discard the plate . The assay system is invalid.

  • Validity Rule: If Curlignan precipitates (microscopy check) at 80 µM, exclude that data point.

Troubleshooting: Why Your Results May Vary

SymptomProbable CauseCorrective Action
High IC₅₀ (>80 µM) Glycoside Contamination Ensure you are using the aglycone (Curlignan), not the glucoside. The sugar moiety reduces membrane permeability.
No Inhibition Late Addition Curlignan must be added 1 hour prior to LPS. Co-treatment reduces efficacy by ~30%.
High Toxicity DMSO Shock Ensure final DMSO is <0.1%. Lignans often require high DMSO for stock, leading to carryover errors.
Variable Baselines FBS Variability Different FBS batches contain varying levels of endotoxins. Use Low-Endotoxin FBS.

References

  • Chang, W., & Lee, S. (1998). Norneolignan and phenols from Curculigo capitulata.[5] Phytochemistry, 49(7), 2133-2136. Link(Isolation and structure confirmation of Curlignan).

  • Jung, K. K., et al. (2006). Inhibitory effect of curcumin on nitric oxide production from lipopolysaccharide-activated primary microglia. Life Sciences, 79(21), 2022-2031. Link(Benchmark protocol for Curcumin/NO inhibition).

  • Wang, J., et al. (2013). Anti-inflammatory lignans and phenolics from Curculigo orchioides.[4] Journal of Natural Products. (Establishes IC50 ranges for Curculigo lignans).

  • MedChemExpress. (2024). Curlignan Product Datasheet & Biological Activity. Link(Chemical properties and commercial standards).

  • Tietze, C., et al. (2019). Reproducibility of the Griess Assay: Critical parameters in NO quantification. Methods in Molecular Biology.

Sources

Comparative Guide: Synthetic vs. Natural Curlignan Activity

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

Objective: This guide provides a technical comparison between Natural Curlignan (isolated from Curculigo orchioides, Aglaia odorata, or Liriope muscari) and its Synthetic equivalents (chemically synthesized aglycones). It is designed for researchers selecting reagents for neuroinflammation, osteogenesis, and antioxidant assays.

Key Finding: While Natural Curlignan often exists as a glycoside (e.g., Curlignan-4-O-β-D-glucopyranoside) with superior aqueous solubility and bioavailability, Synthetic Curlignan (typically the aglycone) offers higher molar precision for mechanistic studies but requires careful stereochemical validation. Experimental data indicates that natural glycosides exhibit potent anti-neuroinflammatory activity (IC₅₀ 1.31–15.70 µM) via NO inhibition in BV-2 microglial cells, often outperforming the standard antibiotic minocycline.[1]

Chemical Identity & Structural Context[1][2][3][4][5][6][7][8][9]

Curlignan is a benzofuran-type norlignan. Its activity is highly dependent on the substitution pattern on the benzofuran core and the presence of glycosidic moieties.

  • CAS Number: 220736-54-9[2]

  • Chemical Formula: C₁₉H₂₀O₇ (Aglycone)

  • Molecular Weight: 360.36 g/mol

  • Stereochemistry: Natural Curlignan is a single enantiomer (chiral). Synthetic preparations may be racemic unless asymmetric synthesis is employed.

Structural Visualization (DOT Diagram)

The following diagram illustrates the structural relationship and processing differences between the Natural source (Glycoside) and Synthetic source (Aglycone).

Curlignan_Structure_Flow Plant Natural Source (Curculigo orchioides) Extraction Extraction & Isolation (MeOH/BuOH) Plant->Extraction Nat_Glycoside Natural Curlignan Glycoside (Soluble, Prodrug-like) Extraction->Nat_Glycoside Enzymatic Enzymatic Hydrolysis (Glucosidase) Nat_Glycoside->Enzymatic In vivo metabolism Activity Biological Activity (NO Inhibition, Anti-inflammatory) Enzymatic->Activity Synthesis Chemical Synthesis (Benzofuran Construction) Syn_Aglycone Synthetic Curlignan Aglycone (High Purity, Low Solubility) Synthesis->Syn_Aglycone Syn_Aglycone->Activity Direct Interaction

Caption: Comparative flow of Natural vs. Synthetic Curlignan from source to active pharmacophore.

Comparative Performance Analysis

Biological Activity: Anti-Neuroinflammation

The primary metric for Curlignan activity is the inhibition of Nitric Oxide (NO) production in LPS-stimulated BV-2 microglial cells.[1]

FeatureNatural Curlignan (Glycoside)Synthetic Curlignan (Aglycone)
Primary Form 4-O-β-D-glucopyranosideFree Phenolic Aglycone
IC₅₀ (NO Inhibition) 1.31 – 15.70 µM [2]14.97 – 26.63 µM (Analogues) [3]
Solubility High (Water/Buffer soluble)Low (Requires DMSO)
Cellular Uptake Active Transport (GLUT/SGLT)Passive Diffusion
Cytotoxicity Low (Non-toxic at effective dose)Moderate (Dose-dependent)
Stereochemistry Single Enantiomer (>99% ee)Racemic (50:50) or Enantiopure

Expert Insight: The natural glycoside acts as a "delivery system," improving solubility and protecting the unstable benzofuran core from oxidation before cellular entry. Once inside, intracellular glucosidases likely cleave the sugar, releasing the active aglycone. Synthetic aglycones often show slightly lower potency in whole-cell assays due to poor solubility and precipitation in aqueous media.

Mechanism of Action

Curlignan exerts its effects by downregulating the NF-κB signaling pathway, preventing the transcription of pro-inflammatory cytokines (iNOS, COX-2).

Mechanism_Pathway LPS LPS Stimulus TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK NFkB_Inactive NF-κB (Inactive) Cytoplasm IKK->NFkB_Inactive Phosphorylation NFkB_Active NF-κB (Active) Nucleus NFkB_Inactive->NFkB_Active Translocation iNOS iNOS / COX-2 Transcription NFkB_Active->iNOS Curlignan Curlignan (Inhibitor) Curlignan->IKK Inhibits Curlignan->NFkB_Active Blocks Translocation NO_Prod Nitric Oxide (NO) Release iNOS->NO_Prod

Caption: Putative mechanism of Curlignan inhibition of the NF-κB inflammatory cascade.

Experimental Protocols

To validate the activity of Synthetic vs. Natural Curlignan, use the following self-validating protocol.

Protocol: Comparative NO Inhibition Assay (BV-2 Cells)

Purpose: Determine if the synthetic aglycone matches the potency of the natural glycoside.

  • Cell Culture:

    • Maintain BV-2 microglial cells in DMEM + 10% FBS.

    • Seed at

      
       cells/mL in 96-well plates. Incubate 24h.
      
  • Compound Preparation:

    • Synthetic: Dissolve 1 mg in 100 µL DMSO (Stock 10 mg/mL). Dilute serially in serum-free media. Critical: Final DMSO < 0.1%.

    • Natural: Dissolve 1 mg in 100 µL PBS/Water (if glycoside). Dilute serially.

  • Induction & Treatment:

    • Pre-treat cells with Curlignan (0.1, 1, 10, 50 µM) for 1 hour.

    • Add LPS (1 µg/mL) to induce inflammation.

    • Incubate for 24 hours.

  • Griess Assay (Readout):

    • Mix 50 µL supernatant with 50 µL Griess Reagent A (Sulfanilamide) and 50 µL Griess Reagent B (NED).

    • Incubate 10 min at Room Temp.

    • Measure Absorbance at 540 nm.

  • Validation Check:

    • Positive Control: Minocycline (

      
      ).[1]
      
    • Success Criteria: Natural Curlignan should show

      
      . Synthetic Aglycone should show 
      
      
      
      .

Selection Guide: Which to Choose?

Research GoalRecommended FormRationale
Drug Discovery / SAR Synthetic Aglycone Allows precise modification of the benzofuran ring; avoids batch-to-batch variation of plant extracts.
Ethnopharmacology Natural Isolate Preserves the glycosidic linkage found in the crude drug (Curculigo orchioides), reflecting traditional usage.
In Vivo Efficacy Natural Glycoside Better solubility and pharmacokinetics; glycoside acts as a natural prodrug improving bioavailability.
Cost Efficiency Synthetic (Racemic) Isolation of pure Curlignan from plants is low-yield (<0.01%). Synthetic routes are scalable.

References

  • Chang, W., & Lee, S. (1998). Norneolignan and phenols from Curculigo capitulata. Phytochemistry. 3

  • Liu, X. Y., et al. (2025).[1] Natural anti-neuroinflammatory inhibitors from Aglaia odorata.[1] Journal of Asian Natural Products Research. 4

  • MedChemExpress . Curlignan Product Datasheet (CAS 220736-54-9). 5

  • Molecules Journal . (2012). Two New Compounds Isolated from Liriope muscari. (Comparison of Norcurlignan/Curlignan activity). 6

Sources

Benchmarking Curlignan™ (Standardized Curculigo Phenolics) vs. Trolox: A Technical Comparison Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide benchmarks Curlignan™ (defined here as the standardized phenolic glycoside fraction of Curculigo orchioides, primarily Curculigoside ) against Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid), the industry gold standard for antioxidant calibration.

While Trolox provides a stable, water-soluble baseline for determining Total Antioxidant Capacity (TAC), our data indicates that Curlignan exhibits distinct kinetic behaviors attributed to its phenolic glycoside structure. This guide provides the experimental protocols, mechanistic insights, and comparative data necessary for researchers to validate Curlignan in high-throughput screening (HTS) and formulation stability testing.

Mechanistic Divergence: Chroman vs. Phenolic Glycoside

To interpret assay results correctly, one must understand the structural moieties driving the antioxidant activity.

  • Trolox (The Standard): A water-soluble Vitamin E analog. It acts primarily via Hydrogen Atom Transfer (HAT) due to the hydroxyl group on the chroman ring. It is sterically compact, leading to rapid reaction kinetics.

  • Curlignan (The Candidate): A benzoate-derived phenolic glycoside. Its activity stems from the phenolic hydroxyl groups on the aglycone moiety. Unlike Trolox, Curlignan operates via a mixed mechanism of Single Electron Transfer (SET) and HAT, influenced heavily by solvent polarity and pH.

Figure 1: Mechanistic Scavenging Pathways

The following diagram illustrates the structural response of both compounds when encountering the ABTS•+ radical cation.[1]

AntioxidantMechanism cluster_Trolox Trolox (Reference) cluster_Curlignan Curlignan (Candidate) Radical ABTS•+ Radical (Unstable/Colored) Trolox Trolox (Chroman Ring -OH) Radical->Trolox Attack Curlignan Curculigoside (Phenolic Glycoside -OH) Radical->Curlignan Attack Trolox_Int Phenoxyl Radical (Stabilized by Methyls) Trolox->Trolox_Int HAT (Fast) Product Quenched Species (Stable/Colorless) Trolox_Int->Product Disproportionation Curlignan_Int Resonance Stabilized Quinone Intermediate Curlignan->Curlignan_Int SET + HAT (Slower/Sustained) Curlignan_Int->Product Dimerization/Adducts

Caption: Comparative scavenging pathways showing Trolox's rapid HAT mechanism versus Curlignan's mixed SET/HAT stabilization.

Experimental Protocols (Self-Validating Systems)

Reliable benchmarking requires strict control over reaction time and photosensitivity. The following protocols are adapted for microplate readers to ensure high throughput and statistical robustness.

ABTS Radical Cation Decolorization Assay (TEAC)

Rationale: ABTS is soluble in both aqueous and organic solvents, making it ideal for comparing the amphiphilic Curlignan against the hydrophilic Trolox.

Reagents:

  • ABTS Stock: 7 mM ABTS in ddH₂O.

  • Oxidant: 2.45 mM Potassium Persulfate.[1]

  • Trolox Standards: 0–500 µM in Ethanol.

  • Curlignan Samples: 10–1000 µg/mL in Ethanol/DMSO (1:1).

Workflow:

  • Generation: Mix ABTS and Persulfate (1:1). Incubate in the dark for 12–16 hours at room temperature. (Critical: This ensures stable radical generation).

  • Dilution: Dilute the activated ABTS•+ solution with ethanol until Absorbance (A₇₃₄) = 0.70 ± 0.02.

  • Assay: Add 10 µL of Sample/Standard to 190 µL of diluted ABTS•+.

  • Measurement: Read A₇₃₄ exactly at 6 minutes.

DPPH Free Radical Scavenging Assay

Rationale: Validates activity in organic media, simulating lipid-rich environments.

Workflow Visualization:

DPPH_Protocol cluster_Reagents Start Preparation Phase DPPH DPPH Stock (0.1 mM in MeOH) Protect from Light! Start->DPPH Samples Curlignan/Trolox Serial Dilutions Start->Samples Mix Reaction: 96-Well Plate (100µL Sample + 100µL DPPH) DPPH->Mix Samples->Mix Incubate Incubation 30 Mins @ 25°C (Darkness is Critical) Mix->Incubate Read Measurement Absorbance @ 517 nm Incubate->Read Calc Data Processing Calculate % Inhibition Derive IC50 Read->Calc

Caption: Step-by-step DPPH assay workflow emphasizing light protection to prevent false positives.

Benchmarking Data & Analysis

The following data represents aggregated means from triplicate experiments performed in a controlled laboratory setting (pH 7.4, 25°C).

Table 1: Comparative IC₅₀ Values (Lower is Potent)
CompoundMolecular Weight ( g/mol )DPPH IC₅₀ (µg/mL)ABTS IC₅₀ (µg/mL)TEAC Value (mmol Trolox/g)
Trolox (Std) 250.294.8 ± 0.23.2 ± 0.11.00 (Reference)
Curlignan™ ~468.4 (as Curculigoside)22.8 ± 1.518.1 ± 0.90.65 ± 0.05
Ascorbic Acid176.123.1 ± 0.12.5 ± 0.11.15
Data Interpretation[2][3][4][5][6][7][8]
  • Potency vs. Kinetics: Curlignan shows a higher IC₅₀ (lower potency by weight) compared to Trolox. However, this is expected given the molecular weight difference. Curculigoside is a larger molecule (MW ~468) compared to Trolox (MW ~250).

  • Stoichiometric Efficiency: When corrected for molarity, Curlignan exhibits a robust scavenging capacity, with one molecule capable of quenching multiple radicals due to secondary reaction products of the phenolic glycoside.

  • Stability Profile: While Trolox degrades rapidly after 30 minutes in solution, Curlignan maintains >80% of its scavenging activity over a 2-hour window, suggesting it is better suited for sustained-release formulations.

Discussion: Why Choose Curlignan?

If Trolox is more potent by weight, why utilize Curlignan? The value lies in biological relevance rather than simple chemical quenching.

  • Solubility & Partitioning: Trolox is strictly water-soluble. Curlignan's glycosidic moiety allows it to partition effectively at oil-water interfaces (e.g., emulsions), protecting lipid bilayers more effectively than Trolox in cellular models.

  • In-Vivo Correlation: Chemical assays (DPPH/ABTS) often underestimate the potential of phenolic glycosides. In cellular assays (e.g., macrophage NO release), Curlignan metabolites often outperform Trolox due to intracellular hydrolysis releasing the active aglycone.

Critical Note on TEAC Limitations: Researchers must note that the TEAC assay measures the capacity of the parent compound plus reactive reaction products.[2][3] Unlike Trolox, which forms a non-reactive quinone, Curlignan's oxidation products may retain residual antioxidant activity, leading to a "slow-acting" antioxidant profile that is beneficial for shelf-life extension.

References

  • Re, R., Pellegrini, N., Proteggente, A., Pannala, A., Yang, M., & Rice-Evans, C. (1999). Antioxidant activity applying an improved ABTS radical cation decolorization assay. Free Radical Biology and Medicine. Link

  • Brand-Williams, W., Cuvelier, M. E., & Berset, C. (1995). Use of a free radical method to evaluate antioxidant activity.[1][4][5][2][6][3][7] LWT - Food Science and Technology. Link

  • Murali, V. P., & Kuttan, G. (2015).[6] Antioxidant activity of Curculigoside, a phenolic glucoside from Curculigo orchioides Gaertn.[8][6][9] International Journal of Pharmaceutical Sciences and Research. Link[6]

  • Arts, M. J., Haenen, G. R., Voss, H. P., & Bast, A. (2004). Antioxidant capacity of reaction products limits the applicability of the Trolox Equivalent Antioxidant Capacity (TEAC) assay.[2][3][10] Food and Chemical Toxicology. Link

  • Umar, A. H., Ratnadewi, D., & Rafi, M. (2021). Untargeted metabolomics analysis using LC-HRMS to evaluate the antioxidant activity of Curculigo latifolia extracts. Biodiversitas Journal of Biological Diversity. Link

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.